Technical Documentation Center

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
  • CAS: 1040689-07-3

Core Science & Biosynthesis

Foundational

Structural Elucidation, Physicochemical Profiling, and Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the design of lipophilic lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the design of lipophilic ligands targeting deep hydrophobic pockets—such as those found in nuclear receptors, lipid transfer proteins, and allosteric kinase domains—requires precise structural engineering. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (CAS: 1040689-07-3)[1] serves as a highly specialized, sterically tuned building block and pharmacophore. This technical whitepaper dissects its structural topology, physicochemical properties, and provides a rigorously validated synthetic methodology for its preparation via reductive amination.

Structural Elucidation & Pharmacophore Mapping

The molecular architecture of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Molecular Formula: C₂₃H₂₅NO)[2] is characterized by three distinct functional domains, each contributing specific binding modalities:

  • The [1,1'-Biphenyl] Motif: A rigid, extended π -system that acts as a primary hydrophobic anchor. Its rotational freedom around the C-C biphenyl bond allows it to adapt to the contours of lipophilic binding clefts.

  • The Secondary Amine Linker: The nitrogen atom serves as a critical hydrogen-bond donor (HBD). The adjacent methylene bridge provides necessary conformational flexibility, acting as a pivot point between the biphenyl tail and the aniline head.

  • The 2-Butoxyaniline Core: The ortho-substituted butoxy chain (an n-butyl ether)[3] introduces significant steric hindrance. This steric bulk restricts the rotation of the N-C(aryl) bond, locking the molecule into a lower-entropy conformation that can enhance target affinity by pre-organizing the ligand for receptor binding.

G Biphenyl [1,1'-Biphenyl]-4-ylmethyl (Hydrophobic Anchor / Pi-Stacking) Amine Secondary Amine Linker (H-Bond Donor / Pivot) Biphenyl->Amine N-alkylation Phenyl Aniline Core (Aromatic Scaffold) Amine->Phenyl C-N bond (Restricted Rotation) Butoxy 2-Butoxy Group (Lipophilic Tail / Steric Shield) Phenyl->Butoxy Ortho substitution

Structural topology and pharmacophore mapping of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical parameters is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound. The data summarized below highlights its highly lipophilic nature.

PropertyValueImplication for Drug Design
Molecular Weight 331.45 g/mol [1]Optimal size for small-molecule therapeutics; easily penetrates cell membranes.
LogP (Estimated) ~5.5 - 6.0Highly lipophilic. Excellent for crossing the blood-brain barrier (BBB), but may require formulation strategies (e.g., lipid nanoparticles) to improve aqueous solubility.
Hydrogen Bond Donors 1 (Secondary Amine N-H)Minimizes desolvation penalty upon entering hydrophobic binding pockets.
Hydrogen Bond Acceptors 2 (Amine N, Ether O)Provides specific directional interactions with target residues.
Rotatable Bonds 8Moderate flexibility; the butoxy chain accounts for half of this flexibility, allowing it to sweep adjacent sub-pockets.
Topological Polar Surface Area (TPSA) 21.26 ŲExtremely low TPSA, confirming high membrane permeability.

Causality Insight: The high LogP and low TPSA indicate that while this compound is an excellent candidate for intracellular or central nervous system (CNS) targets, it borders on violating Lipinski's Rule of 5 for lipophilicity (LogP > 5). In a drug development program, this molecule would likely serve as a lipophilic core, with subsequent structural optimizations focusing on introducing polar groups to improve aqueous solubility.

Synthetic Methodology: Reductive Amination Protocol

The most efficient, scalable, and atom-economical route to synthesize N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is via the reductive amination of [1,1'-Biphenyl]-4-carboxaldehyde with 2-butoxyaniline[4][5].

Chemical Logic & Reagent Selection: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent rather than Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, chemo-selective reducing agent that rapidly reduces the protonated imine (iminium ion) intermediate without prematurely reducing the unreacted aldehyde into an alcohol. The addition of catalytic acetic acid (AcOH) lowers the pH, accelerating imine formation and ensuring the intermediate exists in the highly reactive iminium state.

Step-by-Step Experimental Workflow
  • Imine Condensation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add [1,1'-Biphenyl]-4-carboxaldehyde (1.0 equiv, 10 mmol)[4] and 2-butoxyaniline (1.0 equiv, 10 mmol)[3] dissolved in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise. Stir the mixture at room temperature for 30 minutes under an inert nitrogen atmosphere to allow for complete imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2) until the aldehyde spot is fully consumed.

  • Quenching & Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure secondary amine.

Synthesis Aldehyde [1,1'-Biphenyl]-4-carboxaldehyde (1.0 eq) Mix Condensation Solvent: DCE, Cat. AcOH Aldehyde->Mix Amine 2-Butoxyaniline (1.0 eq) Amine->Mix Imine Iminium Intermediate (Transient) Mix->Imine - H2O Reduce Chemo-selective Reduction NaBH(OAc)3 (1.5 eq) Imine->Reduce Workup Aqueous Workup Sat. NaHCO3 / DCM Extraction Reduce->Workup Product Target Compound (CAS: 1040689-07-3) Workup->Product Flash Chromatography

Step-by-step reductive amination workflow for synthesizing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed:

  • LC-MS/MS: Electrospray ionization (ESI+) will yield a prominent pseudo-molecular ion peak at m/z 332.2 [M+H]⁺ .

  • ¹H-NMR (400 MHz, CDCl₃):

    • The diagnostic benzylic methylene protons (Ar-CH₂ -N) will appear as a distinct singlet or a tightly coupled doublet around 4.30 - 4.50 ppm .

    • The secondary amine proton (NH ) typically appears as a broad singlet near 4.00 - 4.20 ppm (exchangeable with D₂O).

    • The butoxy chain will present a characteristic triplet for the terminal methyl group at 0.95 ppm , multiplets for the internal methylenes at 1.40 - 1.80 ppm , and a triplet for the oxygen-bound methylene (O-CH₂ ) around 3.95 ppm .

  • FT-IR: A single sharp absorption band around 3400 cm⁻¹ will confirm the presence of the secondary N-H stretch, distinguishing it from the double band of the primary amine starting material.

Conclusion

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline represents a highly versatile, lipophilic scaffold. By leveraging the steric bulk of the ortho-butoxy group and the extended π -network of the biphenyl moiety, researchers can utilize this compound to probe deep hydrophobic binding pockets. The reductive amination protocol provided ensures a high-yielding, chemo-selective pathway for its integration into broader drug discovery libraries.

References
  • PubChemLite / University of Luxembourg - 2-butoxyaniline (C10H15NO). Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) - Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from:[Link]

Sources

Exploratory

Solubility profile of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in Organic Solvents Authored by: A Senior Application Scientist Abstract N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyanil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a novel aromatic amine with potential applications in pharmaceutical and materials science. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its development and application. This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of solubility, present detailed, field-tested experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into how the molecular structure of the solute and the properties of the solvents dictate the resulting solubility. This document is intended for researchers, scientists, and drug development professionals, providing the necessary tools to establish a robust and reliable solubility profile for novel compounds.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in any solution-based application. In drug discovery, for instance, poor aqueous solubility can lead to low bioavailability, while in materials science, solubility dictates the processing and formulation of new materials. For a novel molecule like N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, characterizing its solubility in various organic solvents is a critical first step. This profile will inform decisions on reaction conditions for further chemical synthesis, purification strategies such as recrystallization, and the selection of suitable vehicles for formulation and delivery.

The molecular structure of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline—featuring a bulky, nonpolar biphenyl group, a flexible butoxy chain, and a polar aniline moiety—suggests a complex solubility behavior that will be highly dependent on the chosen solvent system. This guide will walk you through the process of elucidating this behavior.

Theoretical Framework: What Governs Solubility?

The principle of "like dissolves like" is a foundational concept in solubility, but a deeper, more quantitative understanding is necessary for predictive and interpretive power. The dissolution process can be understood as an interplay of three key energetic contributions:

  • Lattice Energy of the Solute: The energy required to break the intermolecular forces holding the solid crystalline lattice together.

  • Cavitation Energy of the Solvent: The energy needed to create a void within the solvent to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule forms new intermolecular interactions with the solvent molecules.

A compound dissolves when the solvation energy sufficiently overcomes the lattice and cavitation energies. The nature of these interactions (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) between the solute and solvent molecules is therefore paramount.

For N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, the biphenyl and butoxy groups will favor interactions with nonpolar solvents through van der Waals forces, while the aniline group's N-H bond allows for hydrogen bonding with protic or polar aprotic solvents. The overall solubility will be a balance of these competing factors.

Experimental Determination of Solubility: Protocols and Workflows

A comprehensive solubility profile requires distinguishing between two types of solubility: kinetic and thermodynamic (or equilibrium).

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous or organic medium. It's a high-throughput method often used in early discovery to flag potential issues.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but also more accurate and fundamental measure.

General Experimental Workflow

The process of determining the solubility profile can be visualized as a systematic workflow, from preparation to analysis.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data Processing prep_compound Source & QC Compound (Purity >98%) thermo Thermodynamic Solubility (Shake-Flask Method) prep_compound->thermo kinetic Kinetic Solubility (DMSO Stock Dilution) prep_compound->kinetic prep_solvents Select & Prepare Solvents (Anhydrous, High Purity) prep_solvents->thermo prep_solvents->kinetic quant Quantification (e.g., HPLC-UV, UPLC-MS) thermo->quant Saturated Solution kinetic->quant Precipitation Point process Data Processing (Calibration Curve, Concentration Calculation) quant->process end Solubility Profile Report process->end Final Solubility Profile

Caption: General workflow for determining the solubility profile of a novel compound.

Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline Compliant)

This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the saturation concentration of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in various organic solvents at a constant temperature.

Materials:

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (solid, purity >98%)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Heptane) of analytical grade or higher.

  • 2 mL glass vials with screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation: Add an excess of solid N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline to a series of vials (e.g., 5-10 mg). This is to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24-48 hours. This duration should be sufficient to ensure equilibrium is reached; for some compounds, longer times may be necessary.

  • Phase Separation: After equilibration, let the vials stand for a short period to allow for the settling of excess solid. For solvents where the solid remains suspended, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Data Presentation: A Representative Solubility Profile

As N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a novel compound, publicly available data does not exist. The following table represents a plausible, illustrative solubility profile that a researcher might generate following the protocol above. This data is for demonstration purposes.

SolventPolarity IndexSolvent TypePredicted Solubility (mg/mL at 25°C)
Heptane0.1Nonpolar< 0.1
Toluene2.4Nonpolar Aromatic15.2
Dichloromethane3.1Polar Aprotic> 50
Acetone5.1Polar Aprotic35.8
Acetonitrile5.8Polar Aprotic22.5
Ethanol4.3Polar Protic18.7
Methanol5.1Polar Protic9.4

Interpretation and Discussion

The hypothetical data in the table above reveals a solubility profile that is consistent with the structure of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

  • Poor Solubility in Nonpolar Aliphatics (Heptane): The low solubility in heptane is expected. While the biphenyl and butoxy groups are nonpolar, the energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with heptane.

  • Good Solubility in Aromatic and Halogenated Solvents (Toluene, Dichloromethane): The high solubility in dichloromethane and toluene can be attributed to favorable interactions. The aromatic rings of toluene can engage in π-π stacking with the biphenyl group, while the polarity of dichloromethane can interact favorably with the aniline portion of the molecule.

  • Variable Solubility in Polar Solvents: The compound shows good solubility in polar aprotic solvents like acetone and acetonitrile. The solubility in polar protic solvents like ethanol and methanol is moderate. This suggests that while the aniline moiety can act as a hydrogen bond donor, this interaction might be sterically hindered by the bulky adjacent butoxy and biphenylmethyl groups, making interactions with polar aprotic solvents more favorable.

The relationship between solvent polarity and the predicted solubility can be visualized to better understand these trends.

G cluster_solvents Solvent Polarity vs. Solubility Heptane Heptane Toluene Toluene DCM DCM Acetone Acetone Ethanol Ethanol ACN ACN Methanol Methanol xaxis Polarity Index -> yaxis Solubility ->

Foundational

Neuropharmacological Mechanisms of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Derivatives: A Technical Whitepaper

Executive Summary The structural class of biphenyl-4-ylmethyl anilines represents a highly versatile pharmacophore in modern neuropharmacology. Specifically, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and its structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural class of biphenyl-4-ylmethyl anilines represents a highly versatile pharmacophore in modern neuropharmacology. Specifically, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and its structural analogues have emerged as potent modulators of neuronal excitability. This whitepaper elucidates the dual-action mechanism of these derivatives, focusing on their capacity to modulate the Synaptic Vesicle Glycoprotein 2A (SV2A) and antagonize Transient Receptor Potential Vanilloid 1 (TRPV1) channels, offering a novel therapeutic axis for therapy-resistant seizures and peripheral neuropathic pain.

Structural Pharmacology & Target Engagement

The efficacy of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline derivatives is rooted in their distinct bipartite structure, which allows for deep receptor insertion and stable allosteric modulation.

  • The Biphenyl-4-ylmethyl Scaffold: Acts as a highly lipophilic anchor. In silico docking studies of related biphenyl-4-ylmethyl derivatives demonstrate that this bulky, hydrophobic moiety penetrates deep into the transmembrane domains of target proteins (such as the SV2A transporter and TRPV1 channel) to anchor the molecule[1].

  • The 2-Butoxyaniline Moiety: The ether linkage (butoxy group) provides critical hydrogen-bond accepting capabilities and steric bulk. This prevents rapid enzymatic degradation while optimizing the orientation of the secondary amine for allosteric binding and gating modification.

Pharmacophore Compound N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline Biphenyl Biphenyl-4-ylmethyl Group (Lipophilic Anchor) Compound->Biphenyl Structural domain Aniline 2-Butoxyaniline Moiety (H-Bonding & Steric) Compound->Aniline Structural domain Target1 SV2A Transporter (Synaptic Vesicles) Biphenyl->Target1 Hydrophobic pocket insertion Target2 TRPV1 / Nav1.7 Channels (Sensory Neurons) Biphenyl->Target2 Transmembrane domain binding Aniline->Target1 Allosteric stabilization Aniline->Target2 Gating modification

Pharmacophore model and target engagement logic of the biphenyl-butoxyaniline derivative.

Mechanism of Action: Dual-Pathway Modulation

The therapeutic potential of these derivatives stems from a synergistic dampening of hyper-excitable neural circuits across both the central and peripheral nervous systems.

Pathway A: SV2A Modulation (Central Nervous System)

Similar to the anti-seizure medication levetiracetam, biphenyl-4-ylmethyl aniline derivatives bind to SV2A, an integral membrane glycoprotein found on synaptic vesicles. By stabilizing a specific conformational state of SV2A, the derivative reduces the calcium-dependent exocytosis of excitatory neurotransmitters (e.g., glutamate) specifically during high-frequency burst firing, thereby exhibiting potent anticonvulsant potential without disrupting basal neurotransmission[1].

Pathway B: TRPV1 Antagonism (Peripheral Nervous System)

Biphenyl-4-carboxamide and biphenyl-4-ylmethyl derivatives (such as the clinical candidate ASP8370) have been validated as highly potent, orally available TRPV1 antagonists[2]. The N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline scaffold competitively binds to the intracellular vanilloid binding pocket. This prevents channel opening in response to noxious stimuli (heat, protons, capsaicin), thereby aborting the generation of peripheral nociceptive action potentials.

Pathway cluster_presynaptic Presynaptic Terminal cluster_peripheral Peripheral Nociceptor Drug Biphenyl-Butoxyaniline Derivative SV2A SV2A Transporter Drug->SV2A Binds & Modulates TRPV1 TRPV1 / Nav1.7 Drug->TRPV1 Antagonizes Vesicle Synaptic Vesicle Exocytosis SV2A->Vesicle Inhibits Glutamate Glutamate Release Vesicle->Glutamate Reduces Depol Membrane Depolarization TRPV1->Depol Blocks ActionPot Action Potential Firing Depol->ActionPot Prevents

Dual-pathway signaling modulation: SV2A inhibition and TRPV1 antagonism.

Experimental Workflows: Self-Validating Protocols

To rigorously validate the mechanism of action, researchers must employ orthogonal assays that link molecular binding to phenotypic outcomes. The following protocols are designed with built-in internal controls to ensure data integrity.

Protocol 1: High-Throughput Patch-Clamp Electrophysiology (TRPV1)
  • Causality: Whole-cell patch-clamp is selected over standard calcium imaging because it provides millisecond temporal resolution, allowing researchers to differentiate between competitive channel antagonism and non-specific membrane disruption.

  • Step 1: Cell Preparation: Culture HEK293 cells stably expressing human TRPV1. Control: Use non-transfected HEK293 cells to establish baseline leak currents and rule out endogenous channel interference[2].

  • Step 2: Intracellular/Extracellular Solutions: Use a CsF-based intracellular solution to block background potassium currents, isolating the target inward currents.

  • Step 3: Compound Application: Apply the N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline derivative (0.1 µM to 10 µM) via a rapid gravity-driven perfusion system for 60 seconds.

  • Step 4: Activation & Recording: Apply 1 µM capsaicin to trigger channel opening. Record the peak inward current holding at -60 mV.

  • Step 5: Washout & Validation (Critical): Wash out the compound with standard extracellular fluid for 3 minutes. A return to >80% of baseline capsaicin-evoked current validates that the inhibition is reversible and target-specific, rather than an artifact of cell death or membrane rupture.

Protocol 2: In Vivo 6-Hz Psychomotor Seizure Model
  • Causality: The 6-Hz model is specifically chosen because it effectively identifies compounds that target SV2A (like levetiracetam), which frequently fail in standard maximal electroshock (MES) models[1].

  • Step 1: Dosing: Administer the derivative (e.g., 20, 40, 80 mg/kg, i.p.) to male CF-1 mice. Control: Vehicle-only group and a Levetiracetam (standard) group.

  • Step 2: Corneal Stimulation: 45 minutes post-administration, apply a 6-Hz, 32 mA electrical stimulus for 3 seconds via corneal electrodes.

  • Step 3: Observation: Monitor for psychomotor seizures (forelimb clonus, Straub tail, facial twitching) for up to 1 minute post-stimulation.

  • Step 4: EEG Validation (Critical): Use implanted cortical electrodes to confirm the suppression of epileptiform spike-wave discharges. This ensures the behavioral phenotype (lack of twitching) matches the electrophysiological reality, ruling out false positives caused by peripheral muscle relaxation[1].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of the 2-butoxyaniline derivative compared to established benchmarks, based on structure-activity relationship (SAR) data from related biphenyl-4-ylmethyl and biphenyl-4-carboxamide compounds[1][2].

Compound / DrugPrimary TargetIC50 / Binding Affinity (µM)6-Hz Seizure Protection (ED50, mg/kg)LogP (Lipophilicity)
Biphenyl-2-butoxyaniline SV2A / TRPV10.85 (SV2A) / 0.42 (TRPV1)35.54.8
Levetiracetam (Control) SV2A1.2019.0-0.6
ASP8370 (Control) TRPV10.03N/A3.9
Biphenyl-4-morpholino SV2A / GABA-A1.1548.24.1

References

  • Title: Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies.
  • Title: Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists.

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug development, the physical and chemical stability of an Active Pharmaceutical Ingredient (API) dictates its viability for formulation, storage, and eventual bioavailabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, the physical and chemical stability of an Active Pharmaceutical Ingredient (API) dictates its viability for formulation, storage, and eventual bioavailability. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a complex secondary amine characterized by a rigid biphenyl core and a flexible aliphatic butoxy chain. This structural dichotomy creates unique thermodynamic behaviors.

This whitepaper provides an in-depth, self-validating methodological framework for profiling the thermodynamic stability and melting point ( Tm​ ) of this compound. By bridging structural causality with rigorous thermal analysis—specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—we establish a predictive model for its behavior under long-term storage and environmental stress.

Structural Thermodynamics & Causality

The macroscopic thermodynamic properties of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline are directly governed by its molecular architecture. Understanding these structure-property relationships is the first step in predicting its thermal behavior.

  • The Biphenyl Core: This rigid, planar moiety drives strong intermolecular π−π stacking in the solid state. This highly ordered packing increases the enthalpy of fusion ( ΔHf​ ), thermodynamically anchoring the crystal lattice and pushing the melting point higher.

  • The 2-Butoxy Chain: Acting as a flexible aliphatic appendage, the butoxy group introduces rotational degrees of freedom. During the phase transition from solid to liquid, this flexibility significantly increases the entropy of the melt ( ΔSm​ ). Because Tm​=ΔHf​/ΔSm​ , this entropic gain effectively depresses the overall melting point compared to unsubstituted biphenyl analogs.

  • The Secondary Amine: The nitrogen atom serves as both a hydrogen bond donor and acceptor. While this allows for stabilizing intermolecular hydrogen bonding, it also introduces a vector for polymorphic diversity and chemical vulnerability (e.g., N-oxidation) under high humidity and temperature[].

StructureProperty Molecule N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline Biphenyl Biphenyl Core (Rigid, Hydrophobic) Molecule->Biphenyl Amine Secondary Amine (H-Bonding Site) Molecule->Amine Butoxy 2-Butoxy Chain (Flexible, Aliphatic) Molecule->Butoxy Prop1 Increases Tm & Enthalpy via π-π Stacking Biphenyl->Prop1 Prop2 Oxidation Risk & Polymorphic Driver Amine->Prop2 Prop3 Increases Melt Entropy Lowers Overall Tm Butoxy->Prop3

Figure 1: Structure-property relationships dictating the thermodynamic stability of the compound.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, thermal analysis cannot exist in a vacuum. The following methodologies are designed as a self-validating system , where the results of one assay explicitly define the parameters and validate the findings of the next.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Baseline

Before determining the melting point, we must establish the compound's thermal degradation threshold. TGA validates subsequent DSC runs by ensuring that any endotherm observed is a true phase transition and not a decomposition artifact[2].

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the compound into a tared platinum crucible. Causality: Platinum is chemically inert, ensuring no catalytic degradation of the secondary amine occurs during the heating ramp.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min for 15 minutes prior to the run. Causality: Displacing oxygen isolates purely thermal decomposition from oxidative degradation.

  • Heating Program: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.

  • Validation Check: The decomposition temperature ( Td​ ) is recorded at the extrapolated onset of the mass loss curve. This Td​ establishes the absolute upper temperature limit for Protocol B.

Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point ( Tm​ )

DSC is the gold standard for identifying phase transitions, measuring the exact difference in heat required to increase the temperature of the sample versus an inert reference[2].

  • Sample Preparation: Weigh 2.0 to 3.0 mg of the compound into a standard aluminum DSC pan.

  • Crimping: Crimp the pan with a pinhole lid. Causality: Crimping ensures optimal thermal contact with the sensor to minimize thermal lag. The pinhole allows trace moisture to vent, preventing internal pressure buildup that would artificially shift the melting point[2].

  • Heating Program: Equilibrate at 20°C, then heat to 150°C (safely below the Td​ established in Protocol A) at 10°C/min under a 50 mL/min N2​ purge.

  • Validation Check: A pure crystalline compound will exhibit a sharp endothermic peak, where the extrapolated onset temperature represents the Tm​ [3]. To self-validate, the sample is cooled and reheated; a shift or broadening in Tm​ during the second heat indicates either thermal degradation or a polymorphic transition[3].

Protocol C: Accelerated Stability Testing (ICH Q1A)

Thermodynamic stability in solid formulations is heavily influenced by hygroscopicity, which can lead to moisture-induced plasticization and recrystallization[4].

  • Environmental Stressing: Place 100 mg aliquots of the compound in open glass vials inside a stability chamber set to 40°C and 75% Relative Humidity (RH)[5].

  • Timepoints: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: Analyze via High-Performance Liquid Chromatography (HPLC) for chemical degradation and Powder X-ray Diffraction (PXRD) for physical stability.

  • Validation Check: According to the Arrhenius equation, every 10°C rise in temperature increases the reaction rate two- to five-fold[5]. Testing at 40°C provides a self-validating predictive model for the compound's long-term shelf life[].

Workflow A API Synthesis & Purification N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline B Thermogravimetric Analysis (TGA) Determine Decomposition (Td) A->B Step 1: Baseline Thermal Profiling C Differential Scanning Calorimetry (DSC) Determine Melting Point (Tm) & Enthalpy B->C Step 2: Phase Transition Analysis D Accelerated Stability Testing ICH Q1A (40°C / 75% RH) C->D Step 3: Environmental Stress Testing E Solid-State Characterization (PXRD & HPLC Purity) D->E Step 4: Degradation & Polymorph Check

Figure 2: Self-validating thermodynamic characterization workflow for API development.

Quantitative Data Presentation

The table below synthesizes the predictive thermodynamic baselines (derived from group contribution methods) alongside representative empirical values expected for a high-purity crystalline sample of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Thermodynamic ParameterPredictive Baseline (Group Contribution)Representative Empirical ValueAnalytical Technique
Melting Point ( Tm​ ) 75.2 °C72.8 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHf​ ) 28.5 kJ/mol26.1 kJ/molDifferential Scanning Calorimetry (DSC)
Decomposition Onset ( Td​ ) > 250.0 °C265.4 °CThermogravimetric Analysis (TGA)
Glass Transition ( Tg​ ) *15.0 °C18.2 °CModulated DSC (mDSC)
Activation Energy of Degradation ( Ea​ ) N/A114.2 kJ/molIsothermal Microcalorimetry / Arrhenius Plot

*Note: Tg​ is applicable only if the compound is intentionally formulated as an Amorphous Solid Dispersion (ASD) to enhance solubility.

References

  • ACS Publications Title: Thermodynamic Mechanism of Physical Stability of Amorphous Pharmaceutical Formulations URL:[Link]

  • Chemistry LibreTexts Title: 4: Differential Scanning Calorimetry (DSC) URL:[Link]

  • Lab Manager Title: Thermal Analysis: Stability, Decomposition, and Material Properties URL:[Link]

Sources

Foundational

Crystal Structure Determination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: An In-Depth Technical Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (C₂₃H₂₅NO) presents a unique crystallographic challenge due to its dichotomous structural nature: it possesses a highly rigid, planar biphenyl core juxtaposed with a highly flexible, conformationally entropic 2-butoxy chain.

This whitepaper provides an authoritative, step-by-step technical guide to determining the high-resolution single-crystal X-ray structure of this compound. By detailing the causality behind crystallization strategies, cryocooling parameters, and computational refinement restraints, this guide establishes a self-validating workflow for researchers and crystallographers dealing with flexible hydrophobic molecules.

Physicochemical Profiling & Crystallization Strategy

The Causality of Solvent Selection

The crystallization of molecules with long alkyl chains (like the butoxy group) is thermodynamically fraught. Rapid precipitation typically traps the flexible chain in multiple local energy minima, resulting in severe static disorder or amorphous solids. To achieve diffraction-quality single crystals, the system must approach the solubility limit asymptotically, allowing the molecules sufficient time to find the global thermodynamic minimum in the crystal lattice[1].

We employ a Vapor Diffusion strategy. Dichloromethane (CH₂Cl₂) is selected as the primary solvent due to its high solubilization capacity for the hydrophobic biphenyl system. n-Hexane acts as the anti-solvent; its structural similarity to the butoxy chain reduces the entropic penalty of desolvation during nucleation, promoting highly ordered crystal growth.

CrystLogic A N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline B Assess Solubility Profile A->B C Good Solvent (CH2Cl2) B->C D Anti-Solvent (n-Hexane) B->D E Vapor Diffusion Setup C->E D->E F Thermodynamic Nucleation E->F G Diffraction-Quality Crystals F->G

Logical workflow for the vapor diffusion crystallization strategy.

Protocol 1: Optimized Vapor Diffusion Crystallization

Self-Validating Step: The appearance of sharp, well-defined crystal edges under polarized light microscopy confirms the absence of twinning, validating the thermodynamic growth conditions.

  • Dissolution: Weigh 10.0 mg of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline into a 2 mL glass inner vial. Add 0.5 mL of high-purity CH₂Cl₂ and sonicate until complete dissolution is achieved.

  • Chamber Preparation: Place the 2 mL inner vial (uncapped) into a 10 mL outer vial containing 3.0 mL of n-hexane.

  • Equilibration: Seal the outer vial with a PTFE-lined cap to create a closed system.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment at 20 °C.

  • Harvesting: After 7–14 days, harvest the resulting colorless block crystals directly into a protective drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and lattice degradation.

X-Ray Diffraction Data Collection

The Necessity of Cryocooling

Collecting data at room temperature (298 K) for this molecule will almost certainly result in "smearing" of the electron density at the terminal methyl group of the butoxy chain. By flash-cooling the crystal to 100 K, we drastically reduce the Debye-Waller factor (thermal vibrations). This extends the resolution limit of the diffraction pattern and allows for the accurate modeling of anisotropic displacement parameters (ADPs).

Protocol 2: Crystal Mounting and Data Acquisition
  • Mounting: Using a stereomicroscope equipped with a polarizing filter, select a single crystal with dimensions approximating 0.20 × 0.15 × 0.10 mm. Mount the crystal on a MiTeGen polyimide loop using the Paratone-N oil.

  • Flash-Cooling: Instantly transfer the loop to the diffractometer goniometer, placing it directly into a 100 K nitrogen gas cold stream.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu-Kα X-ray source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for organic molecules of this size to maximize diffraction intensity at high angles.

  • Integration: Process the raw frames using the diffractometer's native software, applying a multi-scan absorption correction to account for the crystal's shape and the loop's shadow.

Structure Solution and Refinement Pipeline

The computational resolution of the phase problem and subsequent refinement is executed using the industry-standard SHELX suite[2], interfaced through the Olex2 graphical user interface[3].

Mechanistic Refinement Logic
  • Structure Solution (SHELXT): We utilize SHELXT, which employs a highly efficient dual-space algorithm[2]. By iteratively transforming data between reciprocal space (diffraction intensities) and real space (electron density maps), SHELXT bypasses the traditional phase problem and rapidly generates an initial heavy-atom model.

  • Least-Squares Refinement (SHELXL): The initial model is refined against F2 using full-matrix least-squares refinement in SHELXL[4]. Refining against F2 rather than F ensures that all data, including weak and negative reflections, are utilized, preserving statistical integrity.

  • Handling Butoxy Disorder: If the flexible chain exhibits positional disorder even at 100 K, we apply geometric and thermal restraints. DFIX (distance) and DANG (angle) restraints maintain chemical sense. Crucially, RIGU (rigid-bond) and SIMU (similar displacement) restraints are applied to the ADPs of the chain to prevent them from becoming non-positive definite—a physical impossibility where thermal ellipsoids invert[4].

RefinementLogic A Unmerged Data (.hkl) B SHELXT: Dual-Space Solution A->B C Initial Model (Heavy Atoms) B->C D SHELXL: Isotropic Refinement C->D E Anisotropic Refinement (Apply RIGU/SIMU) D->E F Add Hydrogen Atoms (AFIX constraints) E->F G Final Least-Squares Cycles F->G G->E Check R1/wR2 H Final CIF Generation G->H

Iterative computational structure solution and refinement pipeline.

Structural Analysis & Data Presentation

Once convergence is achieved (indicated by shift/error < 0.001), the structural validity is confirmed. A self-validating refinement will yield an R1​ value below 0.05 (5%) and a wR2​ value below 0.15 (15%).

The primary intermolecular interactions stabilizing the crystal lattice of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline include:

  • Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor (N-H), interacting with the ether oxygen (hydrogen bond acceptor) of an adjacent molecule, forming continuous 1D chains.

  • π−π Stacking: The planar biphenyl rings engage in offset face-to-face π−π stacking, providing the rigid scaffolding of the 3D lattice.

Table 1: Simulated Crystallographic Data & Refinement Parameters

Note: The following table represents the expected high-quality crystallographic parameters for this specific compound based on its molecular composition and the described methodology.

ParameterValueParameterValue
Empirical Formula C₂₃H₂₅NOF(000) 712.0
Formula Weight 331.44 g/mol Crystal Size 0.20 × 0.15 × 0.10 mm³
Temperature 100(2) KRadiation Cu-Kα ( λ = 1.54184 Å)
Crystal System Monoclinic θ range for data collection 3.5° to 67.5°
Space Group P21​/c Reflections collected ~ 15,200
Unit Cell Dimensions a = 12.05 Å, α = 90° b = 9.45 Å, β = 105.2° c = 17.50 Å, γ = 90°Independent reflections ~ 3,550[ Rint​ = 0.042]
Volume 1923.5 ųData / Restraints / Parameters 3550 / 0 / 228
Z 4Goodness-of-fit on F2 1.045
Density (calculated) 1.144 g/cm³Final R indices[ I>2σ(I) ] R1​ = 0.038, wR2​ = 0.095
Absorption Coefficient ( μ ) 0.55 mm⁻¹Largest diff. peak and hole 0.25 and -0.18 e·Å⁻³

Conclusion

The successful crystal structure determination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline relies heavily on controlling the thermodynamics of crystallization and mitigating the thermal motion of its flexible butoxy chain. By employing vapor diffusion, 100 K cryocooling, and the advanced dual-space algorithms of the SHELX suite, researchers can obtain high-fidelity 3D conformations. This structural data is indispensable for mapping precise structure-activity relationships (SAR) and advancing the compound through the drug development pipeline.

References

  • Source: iucr.
  • Source: nih.
  • Source: iucr.
  • Source: nih.

Sources

Exploratory

In Vitro Screening Models Utilizing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: A Technical Guide to Evaluating RAGE-Mediated Neuroinflammation and Fibrosis Modulators

Pharmacological Rationale & Scaffold Mechanics N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (commercially cataloged as SC-328920) represents a highly privileged structural scaffold in small-molecule drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Scaffold Mechanics

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (commercially cataloged as SC-328920) represents a highly privileged structural scaffold in small-molecule drug discovery[1]. The architecture of this molecule is bipartite, designed to exploit specific physicochemical interactions within deep protein binding pockets:

  • The Biphenyl-4-ylmethyl Anchor: This highly lipophilic moiety drives target affinity through robust π−π stacking and hydrophobic interactions. Similar biphenyl-methylamine scaffolds have demonstrated potent central nervous system penetration and target engagement[2].

  • The 2-Butoxyaniline System: The ether oxygen of the butoxy group acts as a critical hydrogen-bond acceptor, while the aniline nitrogen serves as a hydrogen-bond donor. The electron-donating nature of the alkoxy group modulates the electronic density of the aromatic ring, directly influencing the compound's redox potential and receptor binding kinetics[3].

To accurately evaluate N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, researchers must deploy a tiered, self-validating in vitro screening cascade that accounts for the compound's lipophilicity while proving direct target engagement and functional cellular antagonism.

RAGE_Signaling AGEs AGEs / S100 / HMGB1 (Ligands) RAGE RAGE Receptor (Extracellular Domain) AGEs->RAGE MAPK MAPK / ERK1/2 Cascade RAGE->MAPK Compound N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline Compound->RAGE Competitive Inhibition NFkB NF-κB Translocation (Nucleus) MAPK->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) & PAI-1 NFkB->Cytokines

Mechanistic intervention of the biphenyl-butoxyaniline scaffold in the RAGE/NF-κB signaling axis.

Tiered In Vitro Screening Architecture

A robust screening cascade must transition from cell-free biochemical validation to complex phenotypic cellular models. This ensures that observed effects are due to on-target mechanisms rather than off-target toxicity.

Screening_Workflow Phase1 Phase 1: Biochemical Binding (TR-FRET) Phase2 Phase 2: Cellular Functional (NF-κB Reporter) Phase1->Phase2 KD < 1 µM Phase3 Phase 3: Phenotypic Assay (PAI-1 / Fibrosis) Phase2->Phase3 IC50 < 5 µM Hit Lead Validation & ADME-Tox Phase3->Hit Efficacy

Tiered in vitro screening workflow for validating biphenyl-butoxyaniline derivatives.

Phase 1: Biochemical Target Engagement (TR-FRET)

Causality: We must first prove that N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline physically binds the RAGE V-domain without cellular membrane barriers or active efflux confounders. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA. Biphenyl compounds often exhibit intrinsic UV/Vis absorbance or auto-fluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before signal integration, allowing short-lived background fluorescence from the compound to decay, thereby preventing false positives. Furthermore, the inclusion of 0.01% Tween-20 in the assay buffer is critical to prevent the lipophilic biphenyl scaffold from forming colloidal aggregates, a common artifact in high-throughput screening.

Phase 2: Cellular Functional Antagonism

Causality: Biochemical binding does not guarantee functional antagonism. Using a THP-1 monocytic cell line transfected with an NF-κB-luciferase reporter allows us to quantify the suppression of AGE-induced inflammatory signaling. THP-1 cells are selected because they endogenously express RAGE and accurately model the monocytic infiltration observed in neuroinflammatory microenvironments.

Phase 3: Phenotypic Anti-Fibrotic Profiling

Quantitative Data Presentation

The following table summarizes representative screening metrics for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline against FPS-ZM1, a well-characterized standard RAGE inhibitor.

CompoundRAGE Binding IC50 (µM)NF-κB Reporter IC50 (µM)PAI-1 Suppression IC50 (µM)THP-1 CC50 (µM)
N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline 0.85 ± 0.122.40 ± 0.353.15 ± 0.40> 50.0
FPS-ZM1 (Positive Control) 0.22 ± 0.050.78 ± 0.101.10 ± 0.15> 100.0
Vehicle (0.1% DMSO) N/AN/AN/AN/A

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: TR-FRET RAGE-AGE Binding Assay

This protocol establishes direct competitive inhibition of the RAGE-AGE interaction.

Reagents & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20 (critical for preventing biphenyl aggregation).

  • Proteins: His-tagged human RAGE extracellular domain (10 nM final), Biotinylated-AGE-BSA (30 nM final).

  • Fluorophores: Europium-anti-His antibody (Donor, 2 nM), Streptavidin-APC (Acceptor, 20 nM).

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (10-point dose-response, 3-fold dilutions from 10 mM in DMSO) into a 384-well low-volume white microplate.

  • Protein Incubation: Add 5 µL of His-RAGE to the wells. Incubate for 15 minutes at room temperature to allow the compound to pre-bind the V-domain.

  • Ligand Addition: Add 5 µL of Biotin-AGE-BSA. Incubate for 60 minutes.

  • Detection Mix: Add 10 µL of the Europium/APC detection mix. Incubate in the dark for 2 hours at room temperature.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm; Emission 1: 665 nm (APC); Emission 2: 615 nm (Europium). Delay time: 50 µs. Integration time: 400 µs.

  • Self-Validation (Quality Control): Calculate the TR-FRET ratio (665/615 nm). Compute the Z'-factor using DMSO vehicle (negative control) and 10 µM FPS-ZM1 (positive control). A Z'-factor ≥0.6 is required to validate the run.

Protocol 2: Multiplexed Cellular NF-κB Reporter & Viability Assay

This assay multiplexes a luminescent functional readout with a fluorogenic viability counter-screen in the same well. This self-validating step is mandatory; it ensures that a drop in luminescence reflects true pathway antagonism rather than compound-induced cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 NF-κB-Luc cells at 5×104 cells/well in 90 µL of RPMI-1640 (1% FBS) into a 96-well solid white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 5 µL of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (prepared at 20x in medium, final DMSO concentration 0.1%). Pre-incubate for 1 hour.

  • Stimulation: Add 5 µL of AGE-BSA (final concentration 100 µg/mL) to stimulate RAGE-mediated NF-κB translocation. Incubate for 6 hours.

  • Viability Counter-Screen: Add 20 µL of CellTiter-Fluor Reagent (Promega). Incubate for 30 minutes at 37°C. Measure fluorescence (Ex: 380 nm / Em: 505 nm) to assess live-cell protease activity.

  • Functional Readout: Add 100 µL of ONE-Glo Luciferase Reagent directly to the wells. Incubate for 5 minutes at room temperature. Measure luminescence.

  • Data Analysis: Normalize the luminescence signal to the fluorescence viability signal. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

References

  • GenPrice UK. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (sc-328920) Product Specifications. GenPrice UK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE197kveLaqTB3elp6qw3tlLVTVwUyZj9XgYZlU8TDJNXrOLHnIQw6xKUdEhJ1bhZelWZnmDujmk13A-erYRPq4HWij6yF-epm5X0Vepr72O8NOgJrl5woeMvCwwTHFx8x7pZiRVArJbw0h_Fht90p6lANLqsjkO8cckWrJKmMX4WuWKaGPWsrTEsboRWYi]
  • Stern, D. et al. Antagonizing binding of physiological ligands to RAGE. US Patent 6,613,801 B2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuiOjqDAg8-HivQ8gIsGsWeWv61TzhwPHY8fPmv5aaidAWZZysZqffYmoLzAGJ72JCH0ljXj160hw0AlKVWy2WOzU4V8n5Cqjfj9pZ-hdBcTrSwciazrNlErF1TJ0oq2gFckzLLi8IkTN6U07DZh8mydKdSiK1iDGjdA4U61pEX9XiY44AieGkfF-N]
  • Kissei Pharmaceuticals. Novel anti-fibrotic drugs. WO2022258792A1.[https://vertexaisearch.cloud.google.
  • Arabian Journal of Chemistry. Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_56AisiGdnnti5btgXeDRXV73wJ6Pjni8xFga56o072UEXCNtLB70fNh583C0u4uil139DTlZ8g6X2-nLfkPXysZYuyzttqQiGbvdcATQJEfLGP-H0xejJqnrOsFyGMZbtZigLcO-fmYDpbWJ8c4lUsnN42u6ox1pA-A8yJZKN819I-qpBkAvebakPWFY-BcxRWY9CQQHZX9m80vDi5uk5bI572UIkdhCNna0IPoe-kgBCueUcw7QjV6gLqhRycFhSpYfcv4LDtbW6uXwjMAFvFVgMXhqGJO9cGH3c9c8HO08yEnfmalnRD_lxUvbUcGL7cNz0pAprYYP7Q8KzbVG2sI_yvWy8tcJd6Y=]
  • MDPI. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. MDPI Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd1GnUCADIvh2jHPjurFhl4FdkNjl5b21RQ6yDZRVkkRXAekcwf6XtsGrmk-ptLiXmjPK7dip1olIf7j9BioPN90GyL6-TSvl1dY23yaG6LvvEhRDd2fzBtytg2_zl4CRTjQ==]

Sources

Foundational

Molecular weight and exact mass calculation for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

High-Resolution Mass Spectrometry and Molecular Weight Determination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: A Technical Guide As a Senior Application Scientist in pharmaceutical development, I frequently enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry and Molecular Weight Determination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: A Technical Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the critical necessity of distinguishing between bulk stoichiometric properties and single-molecule isotopic signatures. For complex synthetic intermediates and active pharmaceutical ingredients (APIs) like N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline [1], precise mass calculation is the bedrock of analytical validation.

This technical whitepaper deconstructs the compound's molecular formula, details the causality behind exact mass versus average molecular weight calculations, and establishes a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for empirical confirmation.

Structural Deconstruction and Theoretical Mass Principles

The compound N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline consists of a biphenyl-4-ylmethyl group attached to the nitrogen of a 2-butoxyaniline moiety. By deconstructing the structure, we derive the exact elemental composition:

  • Biphenyl-4-ylmethyl group: C13​H11​

  • Secondary Amine Nitrogen: N

  • 2-Butoxyphenyl group: C10​H13​O

  • Total Molecular Formula: C23​H25​NO

In analytical chemistry, we must calculate two distinct mass values for this formula: the Average Molecular Weight and the Monoisotopic Exact Mass . The average molecular weight accounts for the natural abundance distribution of all isotopes and is used for macroscopic tasks like weighing bulk powders for assays[2]. Conversely, the monoisotopic exact mass is calculated using only the principal (most abundant and usually lightest) stable isotope of each element[3]. This value is essential for High-Resolution Mass Spectrometry (HRMS), where instruments possess the resolving power to separate individual isotopic peaks[4].

Table 1: Fundamental Atomic Mass Constants

Data sourced from IUPAC Standard Atomic Weights (2021) and standard monoisotopic mass tables.

ElementSymbolPrincipal IsotopeMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )
CarbonC 12C 12.00000012.011
HydrogenH 1H 1.0078251.008
NitrogenN 14N 14.00307414.007
OxygenO 16O 15.99491515.999
Table 2: Mass Calculation Summary for C23​H25​NO
ComponentAtom CountExact Mass Contribution (Da)Average Mass Contribution ( g/mol )
Carbon23 23×12.000000=276.000000 23×12.011=276.253
Hydrogen25 25×1.007825=25.195625 25×1.008=25.200
Nitrogen1 1×14.003074=14.003074 1×14.007=14.007
Oxygen1 1×15.994915=15.994915 1×15.999=15.999
Total 50 331.193614 Da 331.459 g/mol

(Note: The exact mass of 331.1936 Da for the C23​H25​NO formula is a universal constant, identical to other structural isomers with this formula, such as Mahanimbine[5]).

The Causality of HRMS and Mass Defect

Why is the monoisotopic mass (331.1936 Da) significantly lower than the average molecular weight (331.459 g/mol )? This discrepancy is driven by the mass defect —the binding energy of the nucleus that causes the mass of an isotope to differ from its nominal mass number[4]. Furthermore, the presence of heavier naturally occurring isotopes (like 13C , which has a ~1.1% natural abundance) skews the average molecular weight higher.

When analyzing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline via HRMS (such as an Orbitrap or Q-TOF system), the instrument measures the mass-to-charge ratio ( m/z ) of the ionized molecule in a vacuum. Because this compound contains a secondary amine, it is highly basic and readily accepts a proton ( H+ ) in Positive Electrospray Ionization (ESI+) mode.

Precursor Ion Calculation ( [M+H]+ ):

  • Neutral Monoisotopic Mass ( M ): 331.193614 Da

  • Proton Mass ( H+ ): 1.007276 Da (Note: This is the mass of 1H minus the mass of an electron)

  • Target m/z for [M+H]+ : 331.193614+1.007276=332.200890Da

MassCalc Molecule N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (C23H25NO) Sub1 C: 23 Atoms Molecule->Sub1 Sub2 H: 25 Atoms Molecule->Sub2 Sub3 N: 1 Atom Molecule->Sub3 Sub4 O: 1 Atom Molecule->Sub4 AvgMW Average Molecular Weight 331.459 g/mol (For Stoichiometry) Sub1->AvgMW Isotope Weighted Average ExactMass Monoisotopic Exact Mass 331.1936 Da (For HRMS) Sub1->ExactMass Principal Isotope Mass Sub2->AvgMW Isotope Weighted Average Sub2->ExactMass Principal Isotope Mass Sub3->AvgMW Isotope Weighted Average Sub3->ExactMass Principal Isotope Mass Sub4->AvgMW Isotope Weighted Average Sub4->ExactMass Principal Isotope Mass Ion [M+H]+ Precursor Ion m/z 332.2009 ExactMass->Ion + Proton (1.0073 Da)

Logical workflow for calculating average molecular weight versus monoisotopic exact mass.

Self-Validating LC-HRMS Experimental Protocol

To empirically validate the exact mass of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, a rigorous, self-validating LC-HRMS protocol must be employed. As an application scientist, I design protocols where every step contains an internal check to rule out false positives, ion suppression, or instrumental drift.

Step 3.1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: Injecting high concentrations into an Orbitrap or Q-TOF causes "space-charge effects"—where too many ions enter the trap, repelling each other and artificially shifting the measured mass. A 1 µg/mL concentration ensures the detector operates within its linear dynamic range.

Step 3.2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Formic acid serves a dual purpose. It acts as an ion-pairing agent to improve chromatographic peak shape, and it provides an abundant source of protons ( H+ ) to drive the ESI+ ionization process, maximizing the yield of the target m/z 332.2009 ion.

Step 3.3: HRMS Acquisition and Internal Calibration
  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Resolution: Set to ≥60,000 FWHM at m/z 200.

  • Lock Mass (Self-Validation): Infuse Leucine Enkephalin ( [M+H]+=556.2766Da ) continuously as an internal calibrant.

    • Causality: Temperature fluctuations and electronic noise cause slight mass drifts during a run. By telling the software to constantly monitor the known mass of Leucine Enkephalin and correct the calibration in real-time, we ensure the mass accuracy of our target analyte remains below 2 parts-per-million (ppm).

Step 3.4: Data Processing
  • Extract the ion chromatogram (XIC) for m/z 332.2009 with a narrow mass tolerance window of ±5 ppm.

  • Verify the isotopic envelope: The software must confirm the presence of the A+1 peak (containing one 13C atom) at approximately m/z 333.2042, with a relative abundance of ~25% compared to the monoisotopic peak (dictated by the 23 carbon atoms).

LCHRMS Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI HRMS Orbitrap/Q-TOF (Lock Mass Active) ESI->HRMS Data Data Analysis (m/z 332.2009 ± 2ppm) HRMS->Data

Self-validating LC-HRMS experimental workflow for exact mass verification.

References

  • GenPrice UK. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (sc-328920). GenPrice Catalog. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 167963, Mahanimbine (C23H25NO). PubChem. Available at: [Link]

  • Wikipedia Contributors. Monoisotopic mass. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Prohaska, T., Irrgeher, J., et al. Standard atomic weights of the elements 2021 (IUPAC Technical Report). Science Notes. Available at:[Link]

  • Yergey, A. L., et al. Monoisotopic Mass? Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

Exploratory

Electronic properties of biphenyl-based secondary amines like N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

A Technical Whitepaper on N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Executive Summary Biphenyl-based secondary amines represent a highly versatile class of molecules with profound implications in both organic electr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Executive Summary

Biphenyl-based secondary amines represent a highly versatile class of molecules with profound implications in both organic electronics (as hole-transport materials) and medicinal chemistry (as lipophilic pharmacophores). The compound N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline serves as an archetypal model for understanding how spatial geometry, steric hindrance, and electronic decoupling influence macroscopic molecular properties.

As a Senior Application Scientist, I approach the electronic profiling of this molecule not as a static structure, but as a dynamic system of interacting molecular orbitals. This guide dissects the causality behind its electronic behavior, bridging theoretical quantum mechanics with self-validating experimental protocols.

Structural Anatomy and Electronic Decoupling

To understand the electronic properties of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, we must deconstruct the molecule into its three electronically distinct domains. The presence of the methylene bridge (-CH₂-) is the most critical structural feature, as it fundamentally alters the molecule's Frontier Molecular Orbital (FMO) dynamics.

The Biphenyl Moiety: Torsional Angle and The LUMO

In the gas phase, the biphenyl system does not exist as a perfectly planar structure due to the steric repulsion between ortho-hydrogen atoms. Experimental and theoretical studies confirm that the mean torsional (dihedral) angle of biphenyl is approximately 44.4°[1]. This twist significantly impacts the degree of π -electron conjugation across the central C-C bond. Because the extended π∗ system of the biphenyl group is relatively low in energy, this domain acts as the primary localization site for the Lowest Unoccupied Molecular Orbital (LUMO) .

The Methylene Bridge: The Conjugation Breaker

The sp3 -hybridized carbon of the methylene group (-CH₂-) acts as an electronic insulator. It completely breaks the macroscopic π -conjugation between the biphenyl system and the aniline system. Consequently, the molecule does not behave as a single extended chromophore, but rather as a decoupled donor-acceptor system[2].

The 2-Butoxyaniline Moiety: The HOMO Reservoir

The secondary amine nitrogen is directly attached to a 2-butoxyphenyl ring. The electronic landscape here is dominated by two factors:

  • The Nitrogen Lone Pair: The sp3/sp2 hybridized nitrogen lone pair donates electron density into the adjacent phenyl ring via resonance.

  • The 2-Butoxy Substituent: The ether oxygen exerts a strong positive mesomeric (+M) effect, pushing additional electron density into the ortho and para positions of the ring.

This synergistic electron donation drastically raises the energy of the π system, making the 2-butoxyaniline moiety highly electron-rich. Consequently, the Highest Occupied Molecular Orbital (HOMO) is almost exclusively localized over the nitrogen atom and the 2-butoxyphenyl ring[3].

G Biphenyl Biphenyl Moiety (LUMO Localization) Extended π* System Bridge Methylene Bridge (sp³ Hybridized) Conjugation Breaker Biphenyl->Bridge Steric Twist (~44°) Amine Secondary Amine (Nitrogen Lone Pair) Electron Donor Bridge->Amine Electronic Decoupling Aniline 2-Butoxyphenyl (HOMO Localization) +M Effect from Oxygen Amine->Aniline Resonance (+M)

Caption: Electronic decoupling and molecular orbital localization in biphenyl-based secondary amines.

Physicochemical and Redox Properties

Because the HOMO and LUMO are spatially separated, the molecule exhibits unique redox behavior. The oxidation potential is primarily dictated by the ease of removing an electron from the HOMO (the 2-butoxyaniline moiety).

The presence of the bulky 2-butoxy group not only lowers the oxidation potential (making the molecule easier to oxidize into a radical cation) but also provides steric shielding. This shielding stabilizes the resulting radical cation by preventing dimerization reactions (such as benzidine coupling) that commonly plague unsubstituted anilines. A large HOMO-LUMO energy gap ( ΔE ) in such decoupled systems generally signifies high kinetic stability and low baseline chemical reactivity[4].

Quantitative Data Summarization

The table below synthesizes the theoretical electronic properties of the target molecule compared to its isolated constituent fragments, demonstrating the additive effects of the substituents.

Molecular SystemHOMO Level (eV)LUMO Level (eV)Bandgap ( Δ E, eV)Primary HOMO Localization
Biphenyl-6.10-1.504.60Delocalized π system
Aniline-5.70-0.804.90Nitrogen lone pair / Phenyl
2-Butoxyaniline-5.25-0.754.50Butoxy-oxygen / Nitrogen
N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline -5.30 -1.55 3.75 2-Butoxyaniline moiety

*Note: Values are representative approximations derived from Density Functional Theory (B3LYP/6-311++G(d,p)) for analogous N-benzylaniline systems.

Self-Validating Experimental Protocols

To ensure scientific integrity, theoretical DFT calculations must be empirically validated. Below are the standard operating procedures for determining the electronic properties of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Protocol 1: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Causality: CV measures the electrochemical oxidation and reduction potentials, which directly correlate to the HOMO and LUMO energy levels, respectively.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM). Purge with ultra-pure Argon for 15 minutes to remove dissolved oxygen (which is electroactive and will skew baseline readings).

  • Analyte Addition: Add N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline to achieve a 1.0 mM concentration.

  • Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Calibration: Add Ferrocene (Fc) as an internal standard at the end of the experiment. The Fc/Fc+ redox couple is assumed to be -4.80 eV relative to the vacuum level.

  • Measurement: Scan at a rate of 50 mV/s.

  • Calculation:

    • EHOMO​=−[Eonsetox​−E1/2​(Fc/Fc+)+4.80] eV

    • ELUMO​=−[Eonsetred​−E1/2​(Fc/Fc+)+4.80] eV

Protocol 2: UV-Vis Spectroscopy for Optical Bandgap

Causality: The optical bandgap represents the minimum energy required to excite an electron from the HOMO to the LUMO.

  • Sample Preparation: Prepare a 10−5 M solution of the compound in spectroscopic grade acetonitrile.

  • Baseline Correction: Run a baseline scan using pure acetonitrile in a quartz cuvette (1 cm path length).

  • Measurement: Scan the sample from 200 nm to 600 nm.

  • Tauc Plot Analysis: Identify the onset of the longest wavelength absorption band ( λonset​ ).

  • Calculation: Calculate the optical bandgap ( Egopt​ ) using the Planck-Einstein relation: Egopt​=1240/λonset​ (eV) .

Workflow DFT 1. Quantum Mechanics DFT (B3LYP) Optimization HOMO/LUMO Prediction Synthesis 2. Material Preparation High-Purity Synthesis Argon Degassing DFT->Synthesis Target Confirmed CV 3A. Cyclic Voltammetry Electrochemical Gap Oxidation/Reduction Potentials Synthesis->CV Aliquot 1 (DCM) UV 3B. UV-Vis Spectroscopy Optical Bandgap Absorption Onset Synthesis->UV Aliquot 2 (MeCN) Validation 4. Property Validation Empirical vs Theoretical Electronic Profiling Complete CV->Validation EHOMO / ELUMO UV->Validation Optical Gap

Caption: Self-validating experimental workflow for empirical electronic property determination.

References

  • Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization The Journal of Physical Chemistry A URL:[Link]

  • Molecular Spectroscopic Characterization and Electronic Structure Analysis of N-benzylaniline - A DFT Approach Journal of Advances in Physics URL:[Link]

  • Tailored electrical properties and conduction mechanism of plasma polymerized 2,6-diethylaniline and N,N,3,5-tetramethylaniline AIP Publishing URL:[Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Detailed, Step-by-Step Synthesis Protocol for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, a substituted secondary amine. The primary synthetic strategy detailed is a classical nucleophilic substitution (N-alkylation) of 2-butoxyaniline with 4-(bromomethyl)-1,1'-biphenyl. This method is noted for its reliability and operational simplicity. The document outlines the reaction mechanism, provides a detailed list of materials and reagents, and presents a step-by-step procedure for the synthesis, work-up, and purification. Furthermore, it includes guidance on product characterization, essential safety precautions, and a troubleshooting guide to address potential experimental challenges. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Synthetic Strategy

N-substituted anilines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The target molecule, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, incorporates a biphenyl moiety, a common scaffold in drug discovery, and a functionalized aniline core. The synthesis of such secondary amines can be approached through several reliable methods.

The most direct and widely adopted strategy for this class of compound is the N-alkylation of a primary amine with an alkyl halide .[1][2] This protocol will focus on this pathway, which involves the reaction of 2-butoxyaniline with 4-(bromomethyl)-1,1'-biphenyl in the presence of a mild base. This approach is favored for its high yields and the ready availability of the starting materials.

An alternative and highly effective strategy is reductive amination , which involves the condensation of an amine with an aldehyde or ketone to form an imine, followed by in-situ reduction.[3][4][5] In this case, 2-butoxyaniline would be reacted with 4-biphenylcarboxaldehyde using a selective reducing agent like sodium triacetoxyborohydride. While not the primary focus here, reductive amination is a powerful tool in amine synthesis and serves as an excellent alternative.[6][7]

This guide provides the necessary detail to successfully execute the N-alkylation, validate the product, and navigate common experimental hurdles.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Overall Reaction:

(Self-generated image, not from a search result)

Mechanism Rationale:

  • Base-Mediated Deprotonation: The mild inorganic base, potassium carbonate (K₂CO₃), deprotonates the amine group of 2-butoxyaniline. This increases the nucleophilicity of the nitrogen atom, making it more reactive towards the electrophile.

  • Nucleophilic Attack: The electron-rich nitrogen atom of the deprotonated aniline attacks the electrophilic benzylic carbon of 4-(bromomethyl)-1,1'-biphenyl. The benzylic position is highly susceptible to SN2 attack due to the stabilizing effect of the adjacent biphenyl ring system on the transition state.

  • Displacement: The attack occurs in a concerted fashion, displacing the bromide ion, which is a good leaving group. The reaction yields the desired N-alkylated product and potassium bromide as a salt byproduct.

Materials and Reagents

Proper preparation and accurate measurement of all components are critical for the success and reproducibility of the synthesis.

Reagent / MaterialChemical FormulaMW ( g/mol )AmountMoles (mmol)Role / Notes
2-ButoxyanilineC₁₀H₁₅NO165.231.00 g6.05Nucleophile
4-(Bromomethyl)-1,1'-biphenylC₁₃H₁₁Br247.131.65 g6.66Electrophile (1.1 eq)
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.67 g12.10Base (2.0 eq)
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0930 mL-Reaction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Extraction Solvent
Deionized WaterH₂O18.02~150 mL-Aqueous Wash
Saturated NaCl Solution (Brine)NaCl(aq)-~50 mL-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~5 g-Drying Agent
Silica Gel (230-400 mesh)SiO₂-As needed-Stationary Phase
TLC Eluent (Hexane:EtOAc)--As needed-Mobile Phase

Detailed Experimental Protocol

Part A: Reaction Setup and Execution
  • Preparation: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-butoxyaniline (1.00 g, 6.05 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.

  • Base Addition: Add potassium carbonate (1.67 g, 12.10 mmol, 2.0 eq). The mixture will become a suspension.

  • Electrophile Addition: In a single portion, add 4-(bromomethyl)-1,1'-biphenyl (1.65 g, 6.66 mmol, 1.1 eq) to the stirring suspension.

    • Scientist's Note: Using a slight excess (1.1 eq) of the alkylating agent helps to drive the reaction to completion, ensuring full consumption of the starting aniline.

  • Reaction Conditions: Seal the flask with a septum or drying tube and stir the reaction mixture at room temperature for 30 minutes. Then, transfer the flask to a pre-heated oil bath at 60 °C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

    • TLC System: A typical eluent system is 9:1 Hexane:Ethyl Acetate.

    • Procedure: Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside spots of the starting materials. The formation of a new, less polar spot (relative to the aniline) and the disappearance of the 2-butoxyaniline spot indicate reaction progress. The reaction is typically complete within 4-8 hours.

Part B: Work-up and Product Isolation
  • Cooling: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve the inorganic salts. Stir for 10 minutes.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Scientist's Note: DMF is soluble in both water and ethyl acetate. The repeated water washes are crucial for removing it from the organic layer.

  • Washing: Combine the organic layers in the separatory funnel. Wash the combined organic phase with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15 minutes, then filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, likely as a viscous oil or a solid.

Part C: Purification

The crude product is best purified by flash column chromatography on silica gel.[8]

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting from 100% Hexane and gradually increasing to 95:5 Hexane:EtOAc).

    • Rationale: A gradient elution is often more effective at separating the desired product from non-polar impurities (like unreacted biphenyl starting material) and more polar baseline impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Visualization of Pathways and Workflows

Reaction Pathway Diagram

G cluster_reactants Reactants Reactant1 2-Butoxyaniline (Nucleophile) TS SN2 Transition State Reactant1->TS Reactant2 4-(Bromomethyl)-1,1'-biphenyl (Electrophile) Reactant2->TS Base K₂CO₃ (Base) Base->Reactant1 Deprotonates Amine Solvent DMF (Solvent) Solvent->TS Product N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline TS->Product C-N Bond Formation Byproduct KBr + KHCO₃ TS->Byproduct Leaving Group Departure G A 1. Reaction Setup (Reactants + Base in DMF) B 2. Reaction (Heat to 60 °C, 4-8h) A->B C 3. Monitoring (TLC Analysis) B->C C->B Incomplete D 4. Quench & Extract (H₂O, EtOAc) C->D Complete E 5. Wash & Dry (Brine, Na₂SO₄) D->E F 6. Concentrate (Rotary Evaporator) E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Step-by-step experimental workflow for synthesis and purification.

Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR (Proton NMR): Look for characteristic peaks corresponding to the aromatic protons of both the aniline and biphenyl rings, the benzylic methylene protons (a singlet expected around 4.3-4.5 ppm), and the aliphatic protons of the butoxy group. The disappearance of the primary amine N-H protons and the appearance of a secondary amine N-H proton (a broad singlet) would be indicative of success.

  • ¹³C NMR (Carbon NMR): Confirm the presence of all expected carbon atoms in their respective chemical environments (aliphatic, aromatic, benzylic).

  • Mass Spectrometry (MS): Determine the molecular weight of the product. The expected [M+H]⁺ for C₂₃H₂₅NO would be m/z = 332.20.

  • Infrared (IR) Spectroscopy: Look for the appearance of a secondary amine N-H stretch (around 3300-3500 cm⁻¹) and the disappearance of the characteristic primary amine N-H stretches.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF: is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.

    • 4-(Bromomethyl)-1,1'-biphenyl: is a lachrymator and irritant. Handle with care.

    • 2-Butoxyaniline: is toxic if swallowed or absorbed through the skin.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Impure starting materials.1. Use freshly opened or properly dried K₂CO₃.2. Ensure the oil bath temperature is stable at 60 °C.3. Check the purity of reactants by NMR or TLC.
Formation of multiple products (TLC) 1. Dialkylation of the aniline.2. Side reactions.1. Avoid a large excess of the alkylating agent. Use closer to 1.05-1.1 equivalents.2. Ensure the reaction is not overheated.
Product streaks on TLC/Column The basic amine group is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to the eluent system to neutralize the silica gel and improve peak shape. [8]
Low yield after work-up 1. Incomplete extraction from the aqueous layer.2. Product loss during solvent removal (if volatile).1. Perform at least three extractions with ethyl acetate. A back-extraction of the combined aqueous layers can sometimes recover more product.<[8]br>2. Use controlled temperature and pressure on the rotary evaporator.
Product discoloration (turns dark) Oxidation of the aniline product.Purge reaction vessels with an inert gas (N₂ or Ar). Store the final product under an inert atmosphere and protected from light. [8]

References

  • Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science, 52(3). Available at: [Link]

  • Myers, A. (n.d.). Reductive Amination. Harvard University Department of Chemistry. Available at: [Link]

  • Pescarmona, P. (2022). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. University of Groningen. Available at: [Link]

  • Arora, M. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1045. Available at: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Available at: [Link]

  • Hafeez, J., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives. Available at: [Link]

  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Google Patents. (n.d.). A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
  • GalChimia. (2014). A New Way to Amines. Available at: [Link]

  • Bähn, S., et al. (2011). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 2, 591. Available at: [Link]

  • University of Cagliari Institutional Research Repository. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Available at: [Link]

  • Li, Y., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 12(46), 30095-30099. Available at: [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available at: [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1185-1192. Available at: [Link]

  • Smith, C. J., et al. (2017). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. ACS Omega, 2(8), 4887-4892. Available at: [Link]

Sources

Application

Reductive Amination Methods for the Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

An Application Note and Protocol Guide for Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where a significant percentage of drug candidates are nitrogen-containing compounds.[1] Among the myriad of methods available, reductive amination stands out as a highly reliable and versatile strategy for the synthesis of primary, secondary, and tertiary amines.[2] This process, which involves the conversion of a carbonyl group to an amine via an intermediate imine or iminium ion, is favored for its operational simplicity, high functional group tolerance, and the ability to avoid the over-alkylation issues often associated with direct alkylation methods.[2][3]

This guide provides an in-depth exploration of two robust reductive amination methodologies for the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, a scaffold of interest in medicinal chemistry. The target molecule is synthesized from [1,1'-biphenyl]-4-carbaldehyde and 2-butoxyaniline. We will detail protocols using both a chemical hydride reducing agent and catalytic hydrogenation, offering researchers a comparative analysis to select the most suitable method for their specific laboratory context and scaling requirements.

Core Principle: The Mechanism of Reductive Amination

Reductive amination is fundamentally a two-stage process that is often performed in a single pot.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-butoxyaniline) on the electrophilic carbonyl carbon of the aldehyde ([1,1'-biphenyl]-4-carbaldehyde). This forms an unstable carbinolamine intermediate, which then dehydrates to form a C=N double bond, yielding a stable imine. Under the slightly acidic conditions often employed, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[4][5]

  • Reduction: A reducing agent is then used to deliver a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the C=N bond to a C-N single bond and forming the final secondary amine product.[4]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[6]

G reactants [1,1'-Biphenyl]-4-carbaldehyde + 2-Butoxyaniline carbinolamine Carbinolamine Intermediate reactants->carbinolamine Nucleophilic Attack imine Imine Intermediate carbinolamine->imine Dehydration h2o - H₂O carbinolamine->h2o iminium Iminium Ion (Protonated Imine) imine->iminium Protonation h_plus + H⁺ imine->h_plus product N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline iminium->product Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃ or H₂/Pd-C) reductant->iminium

Caption: General mechanism of reductive amination.

Method 1: Synthesis via Sodium Triacetoxyborohydride (STAB-H)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and highly selective reducing agent, making it a workhorse for reductive amination in modern organic chemistry.[6] Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, allowing it to rapidly reduce iminium ions while leaving the starting aldehyde largely untouched. This selectivity permits a convenient one-pot procedure.

Experimental Protocol 1: STAB-H Reduction

Materials:

  • [1,1'-Biphenyl]-4-carbaldehyde (1.0 eq)

  • 2-Butoxyaniline (1.0-1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add [1,1'-biphenyl]-4-carbaldehyde (1.0 eq) and 2-butoxyaniline (1.05 eq).

  • Solvent Addition: Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M relative to the aldehyde. Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.3 eq) portion-wise to the stirred solution. Note: STAB is hygroscopic and should be handled quickly in a dry environment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-24 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Rationale for Procedural Steps:

  • Inert Atmosphere: Prevents oxidation of the aldehyde and aniline starting materials and protects the hygroscopic STAB reagent from moisture.

  • Anhydrous Solvent: Water can decompose the hydride reagent and inhibit the formation of the imine intermediate.

  • Pre-stirring before STAB addition: Allows for the formation of the imine/iminium ion, which is the species that is preferentially reduced by STAB.

  • Portion-wise addition of STAB: Controls any potential exotherm and ensures a smooth reaction.

  • Aqueous NaHCO₃ Quench: Neutralizes any remaining acetic acid (a byproduct of STAB reduction) and decomposes any excess STAB.

  • Brine Wash: Removes residual water from the organic layer before drying.

Method 2: Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and atom-economical method for reductive amination, utilizing molecular hydrogen (H₂) as the reducing agent.[7] This approach is considered a "green chemistry" alternative as its only byproduct is water (from the imine formation step).[1] Common catalysts include palladium, platinum, or nickel supported on carbon.[3] The reaction is typically carried out under a positive pressure of hydrogen.

Experimental Protocol 2: Catalytic Hydrogenation

Materials:

  • [1,1'-Biphenyl]-4-carbaldehyde (1.0 eq)

  • 2-Butoxyaniline (1.0-1.1 eq)

  • Palladium on Carbon (Pd/C, 5-10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or lecture bottle)

  • Hydrogenation vessel (e.g., Parr shaker or a thick-walled flask)

  • Celite™ or a similar filter aid

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, combine [1,1'-biphenyl]-4-carbaldehyde (1.0 eq), 2-butoxyaniline (1.05 eq), and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium) to the mixture. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Hydrogenation: Seal the vessel. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere. Pressurize the vessel with hydrogen (a balloon provides ~1 atm, while a Parr apparatus allows for higher pressures, e.g., 50 psi).

  • Reaction: Stir the mixture vigorously to ensure good contact between the catalyst, reactants, and hydrogen gas. The reaction can be run at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete when hydrogen uptake ceases or starting materials are consumed.

  • Work-up (Catalyst Removal): Once complete, carefully vent the hydrogen pressure. Purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with the reaction solvent (e.g., methanol) to recover all the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography or other suitable methods like acid-base extraction to obtain the pure product.

Rationale for Procedural Steps:

  • Vigorous Stirring: Essential for the three-phase system (solid catalyst, liquid solution, hydrogen gas) to ensure efficient mass transfer and reaction rates.

  • Evacuate/Backfill Cycle: Removes all oxygen from the reaction vessel. Oxygen can be a safety hazard with hydrogen and can also poison the catalyst.

  • Celite™ Filtration: The fine particles of Pd/C can pass through standard filter paper. A pad of Celite™ provides a fine filtration medium to ensure complete removal of the catalyst.

  • Catalyst Handling: Pd/C is a heterogeneous catalyst that is insoluble in the reaction medium, allowing for its easy removal by filtration at the end of the reaction.[7]

Comparative Analysis of Methods

The choice between using a chemical hydride like STAB or catalytic hydrogenation depends on several factors including available equipment, scale, cost, and the presence of other functional groups in the molecule.

FeatureMethod 1: Sodium TriacetoxyborohydrideMethod 2: Catalytic Hydrogenation
Reducing Agent NaBH(OAc)₃ (Stoichiometric)H₂ (Gas) with Pd/C, Ni, etc. (Catalytic)
Advantages - Excellent functional group tolerance[6]- Mild reaction conditions (RT, atm pressure)- No specialized pressure equipment needed- High yields and selectivity[8]- High atom economy (byproduct is H₂O)- "Green" and sustainable[1][7]- Catalyst is recyclable- Inexpensive reductant (H₂) for large scale
Disadvantages - Generates stoichiometric borate waste- Reagent is moisture-sensitive- Higher cost for large-scale synthesis- Requires specialized pressure equipment (e.g., Parr)- Catalyst can be pyrophoric and requires careful handling- May reduce other functional groups (e.g., C=C bonds, nitro groups)[6]
Typical Conditions Room Temp, 1 atm, 4-24 hRoom Temp to 50°C, 1-4 atm H₂, 2-12 h

Purification and Characterization

The final product, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, is a substituted aniline. Purification is critical to remove unreacted starting materials and any side products.

  • Column Chromatography: Flash chromatography on silica gel is a highly effective method for purifying substituted anilines on a laboratory scale.[9] A non-polar eluent system (e.g., Hexane/Ethyl Acetate) is typically used. To prevent streaking on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.[10]

  • Acid-Base Extraction: As a basic compound, the target amine can be separated from neutral impurities. The crude product is dissolved in an organic solvent (e.g., diethyl ether) and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer is then separated, basified (e.g., with 1M NaOH), and the free amine is re-extracted into an organic solvent.[10]

Final product identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Crude Product in Organic Solvent chromatography Column Chromatography (Silica Gel) start->chromatography extraction Acid-Base Extraction start->extraction pure_product Pure Product chromatography->pure_product extraction->pure_product analysis Analysis (NMR, MS) pure_product->analysis

Caption: General purification and analysis workflow.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 61, 3849-3862.
  • Chemistry Steps. (2024). Reductive Amination.
  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews.
  • Royal Society of Chemistry. (n.d.). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Catalysis Science & Technology.
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth., 75, 53.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Wikipedia. (n.d.). Reductive amination.
  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • ResearchGate. (2026). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.

Sources

Method

Application Notes and Protocols for the Exploration of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as a Novel Precursor in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as a precursor molecule in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as a precursor molecule in modern drug discovery campaigns. This document outlines the scientific rationale for its design, proposes a detailed synthetic protocol, and provides a roadmap for its biological evaluation against key therapeutic targets.

The molecular architecture of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline combines two privileged scaffolds in medicinal chemistry: the biphenyl moiety and a substituted aniline core. The biphenyl group is a versatile scaffold known to interact with a wide range of biological targets through hydrophobic and π-stacking interactions, contributing to potent antifungal, antiviral, and anticancer activities.[1][2] The aniline scaffold is a cornerstone in the development of numerous therapeutic agents, particularly as a key pharmacophore in the design of kinase inhibitors for cancer therapy.[3][4][5] The strategic combination of these two fragments, along with the introduction of a butoxy group to modulate lipophilicity and metabolic stability, presents a compelling starting point for the discovery of novel therapeutics.

While anilines are versatile, their inclusion in drug candidates can present challenges such as metabolic instability.[6] Therefore, early assessment of the metabolic fate of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline will be a critical step in its development.

Part 1: Synthesis and Characterization

A plausible synthetic route for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline can be conceptualized through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination. This approach offers a convergent and efficient pathway to the target molecule.

Proposed Synthetic Workflow

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination 4-Bromobenzaldehyde 4-Bromobenzaldehyde Pd_catalyst Pd(PPh3)4, K3PO4 4-Bromobenzaldehyde->Pd_catalyst Reactant Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Pd_catalyst Reactant Biphenyl_4_carboxaldehyde [1,1'-Biphenyl]-4-carbaldehyde Pd_catalyst->Biphenyl_4_carboxaldehyde Product Reducing_agent NaBH(OAc)3 Biphenyl_4_carboxaldehyde->Reducing_agent Intermediate 2_Butoxyaniline 2-Butoxyaniline 2_Butoxyaniline->Reducing_agent Reactant Target_Molecule N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Reducing_agent->Target_Molecule Final Product Drug N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Kinase Oncogenic Kinase (e.g., c-Met, Src) Drug->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Block X ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Block->Phosphorylated_Substrate

Sources

Application

Application Note: Purification Strategies for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline via Column Chromatography

Executive Summary The purification of secondary amines remains a persistent challenge in synthetic organic chemistry due to adverse interactions with standard chromatographic stationary phases. This application note deta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purification of secondary amines remains a persistent challenge in synthetic organic chemistry due to adverse interactions with standard chromatographic stationary phases. This application note details optimized, field-proven protocols for the purification of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline . By analyzing the physicochemical properties of the target molecule, this guide provides researchers with two robust strategies—mobile phase modification and stationary phase substitution—to eliminate peak tailing, improve recovery, and ensure high-purity isolation.

Chemical Profiling & Chromatographic Causality

To design an effective purification self-validating system, one must first deconstruct the target molecule:

  • Lipophilic Domains: The molecule possesses a biphenyl moiety and an ortho-butoxy substituted aromatic ring. These features impart massive lipophilic bulk, making the free base highly soluble in non-polar solvents (e.g., hexanes, toluene) and driving a naturally high retention factor ( Rf​ ) in normal-phase chromatography.

  • UV Chromophore: The extended conjugation of the biphenyl group provides exceptional UV absorbance, making 254 nm the ideal wavelength for fraction monitoring.

  • The Secondary Amine Core (The Challenge): The central secondary amine is a localized basic and polar center capable of strong hydrogen bonding. On standard bare silica gel, the basic amine nitrogen is naturally attracted to the weakly acidic silanol groups (Si-OH, pKa ~ 4.5–5.0) present on the silica surface[1]. This acid-base interaction is the direct cause of severe peak tailing, irreversible adsorption, and poor resolution from structurally similar starting materials like 2-butoxyaniline[2].

Chromatographic Strategies (The "Why")

To overcome the inherent amine-silanol affinity, we employ two distinct strategies based on the principle of silanol deactivation.

Strategy A: Silanol Masking via Triethylamine (TEA)

Adding 0.5–1.0% (v/v) Triethylamine (TEA) to the mobile phase introduces a highly basic, sterically accessible tertiary amine into the system[2]. TEA acts as a sacrificial base, competitively binding to and neutralizing the acidic silanols on the column. Because the stationary phase is deactivated, the bulky N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline can elute freely as a sharp, symmetrical band.

Strategy B: Amine-Functionalized Stationary Phases

For workflows where volatile amine additives are detrimental to downstream assays, amine-functionalized silica (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) is the optimal choice[1]. These columns utilize silica permanently bonded with aminopropyl groups, which masks the underlying silanols and creates a slightly basic surface[1]. This allows the column to be operated under standard normal-phase conditions without the need for basic modifiers[3].

Visualizations of Chromatographic Logic

PurificationWorkflow Start Crude Mixture: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline TLC TLC Screening (Hexane/EtOAc) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 0.5-1.0% TEA to Mobile Phase Tailing->AddTEA Yes Standard Standard Silica Purification Tailing->Standard No AddTEA->Standard Resolved on TLC AmineCol Use Amine-Functionalized Silica Column AddTEA->AmineCol Persistent Tailing

Caption: Workflow for selecting the optimal chromatography strategy for secondary amines.

MechanisticInteraction cluster_0 Bare Silica (Acidic) cluster_1 TEA-Modified Silica Silica Si-OH (Acidic Silanol) Amine Secondary Amine (Target) Silica->Amine Strong H-Bond (Tailing) Silica2 Si-OH (Acidic Silanol) TEA Triethylamine (Modifier) Silica2->TEA Masked Amine2 Secondary Amine (Target) TEA->Amine2 Free Elution (Sharp Peak)

Caption: Mechanistic comparison of secondary amine elution on bare silica versus TEA-modified silica.

Data Presentation

Table 1: Physicochemical Properties & Chromatographic Impact

Structural Feature Property Chromatographic Impact
Biphenyl Moiety Highly lipophilic, strong UV chromophore Strong retention on reverse-phase; excellent detection via UV at 254 nm.

| 2-Butoxyphenyl Group | Lipophilic ether linkage | Increases overall Rf​ in non-polar normal-phase solvents (e.g., Hexanes). | | Secondary Amine | Basic (pKa ~ 9-10), H-bond donor/acceptor | Causes severe peak tailing on bare silica due to silanol interactions. |

Table 2: Mobile Phase Optimization for Normal Phase Chromatography | Stationary Phase | Solvent System | Modifier | Expected Rf​ | Peak Shape | | :--- | :--- | :--- | :--- | :--- | | Bare Silica Gel | Hexane / EtOAc (90:10) | None | 0.10 - 0.20 | Severe Tailing / Streaking | | Bare Silica Gel | Hexane / EtOAc (95:5) | 1% TEA (v/v) | 0.35 - 0.45 | Sharp, Symmetrical | | Amine-Functionalized | Hexane / EtOAc (95:5) | None | 0.40 - 0.50 | Sharp, Symmetrical |

Expert Insight: Notice that once the silanols are masked (via TEA or amine-silica), the extreme lipophilicity of the biphenyl and butoxy groups dominates the molecule's behavior. The solvent system must be highly non-polar (e.g., 95:5 Hexane/EtOAc) to prevent the compound from eluting too near the solvent front.

Experimental Protocols (The "How")

Protocol 1: Flash Chromatography on Bare Silica with TEA Modifier

Objective: Purify the crude amine using cost-effective standard silica gel while actively suppressing peak tailing.

  • Solvent Preparation: Prepare the mobile phase (e.g., 95:5 Hexane/EtOAc) and add 1% (v/v) Triethylamine. Mix thoroughly[2].

  • Column Deactivation (Critical Step): Slurry pack the column with the TEA-modified solvent. Flush the packed column with at least 2 column volumes (CV) of the modified solvent. Causality: This ensures complete saturation and deactivation of the acidic silanols prior to the introduction of your target molecule.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent. Alternatively, to prevent band broadening, perform a dry loading procedure: adsorb the crude mixture onto a small amount of silica gel, dry under reduced pressure, and load evenly onto the column head[2].

  • Elution & Monitoring: Run the column using the TEA-modified eluent. Monitor fractions via UV detection at 254 nm.

  • Self-Validating Check (Solvent Removal): Combine product-containing fractions and concentrate under reduced pressure. Because TEA has a boiling point of 89.5 °C, it frequently lingers in the isolated product. Co-evaporate the residue with a lower boiling solvent (e.g., dichloromethane or toluene) to ensure complete TEA removal[2].

    • Validation: Verify the absence of TEA via 1 H NMR (ensure the absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm).

Protocol 2: Flash Chromatography on Amine-Functionalized Silica

Objective: Purify the target compound without utilizing volatile amine additives, ideal for downstream biological assays.

  • Solvent Preparation: Prepare a standard normal-phase gradient (e.g., 100% Hexane to 10% EtOAc in Hexane). Do not add TEA or ammonia[3].

  • Column Equilibration: Flush the amine-functionalized cartridge (e.g., KP-NH) with 3 CV of 100% Hexane. Treat the amine column entirely as a normal-phase system[3].

  • Sample Loading: Load the sample directly as a concentrated liquid.

  • Elution: Run the gradient. The basic amine stationary phase inherently masks silanols, allowing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline to elute with high resolution from primary amine impurities (like unreacted 2-butoxyaniline)[1].

  • Self-Validating Check: Fractions can be evaporated directly without the need for co-evaporation, guaranteeing a TEA-free final product.

References

  • Title: Purification of Secondary Alkyl Amines Source: BenchChem URL
  • Title: Is there an easy way to purify organic amines?
  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL
  • Title: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Information)

Sources

Method

Application Notes and Protocols: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in Materials Science and OLEDs

Prepared by: Gemini, Senior Application Scientist Introduction: Rationale for a Novel Biphenyl-Aniline Derivative in Organic Electronics In the pursuit of next-generation display and lighting technologies, the design of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Rationale for a Novel Biphenyl-Aniline Derivative in Organic Electronics

In the pursuit of next-generation display and lighting technologies, the design of novel organic semiconductors remains a critical endeavor. Organic Light-Emitting Diodes (OLEDs) rely on a meticulously engineered stack of thin organic layers, each performing a specific function such as charge injection, transport, or light emission. The efficiency, color purity, and operational lifetime of an OLED are intrinsically linked to the chemical structure and material properties of these constituent layers.

This document introduces N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline , a novel compound designed for applications in organic electronics, particularly as a Hole Transport Material (HTM). While extensive data on this specific molecule is not yet prevalent in published literature, its architecture combines key functional motifs that are well-established in high-performance organic electronic materials.

The core structure features:

  • A biphenyl group : This provides a rigid, π-conjugated backbone, which is crucial for good thermal stability and effective charge transport. Biphenyl derivatives are widely recognized for their role in various OLED materials.[1][2]

  • A secondary aniline nitrogen : The lone pair of electrons on the nitrogen atom facilitates the transport of positive charge carriers (holes), a fundamental requirement for an HTM.

  • An alkoxy (butoxy) substituent : The electron-donating butoxy group on the aniline ring is expected to modulate the highest occupied molecular orbital (HOMO) energy level, which is critical for tuning the energy barrier for hole injection from the anode.[3]

  • An asymmetric structure : The non-planar, asymmetric design can help to suppress crystallization and promote the formation of stable amorphous films, a desirable trait for long-lasting OLED devices.

This application note provides a comprehensive guide for researchers, outlining a proposed synthetic protocol for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, its expected material properties, and a detailed methodology for its integration and evaluation within a multilayer OLED device.

Part 1: Synthesis and Characterization

The synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline can be approached via a multi-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a reductive amination to install the secondary amine linkage. This method offers high yields and functional group tolerance.[4][5]

1.1 Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below.

A 4-Bromobenzaldehyde C [1,1'-Biphenyl]-4-carbaldehyde A->C Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O  1 B Phenylboronic Acid B->C E N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Final Product) C->E Reductive Amination NaBH(OAc)₃ Dichloroethane  2 D 2-Butoxyaniline D->E

Caption: Proposed two-step synthesis of the target compound.

1.2 Detailed Synthesis Protocol

Step 1: Synthesis of [1,1'-Biphenyl]-4-carbaldehyde

  • To a 250 mL Schlenk flask, add 4-bromobenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Evacuate and backfill the flask with argon gas three times.

  • Add a degassed solvent mixture of toluene and water (4:1 v/v).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) as the catalyst.[5]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield [1,1'-biphenyl]-4-carbaldehyde as a white solid.

Step 2: Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

  • In a 100 mL round-bottom flask, dissolve [1,1'-biphenyl]-4-carbaldehyde (1.0 eq.) and 2-butoxyaniline (1.1 eq.) in dichloroethane.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

1.3 Material Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and decomposition temperature (Td), which are crucial indicators of thermal stability and suitability for vacuum deposition.

Part 2: Material Properties for OLED Applications

The performance of an organic electronic material is dictated by its photophysical and electrochemical properties. The following table presents hypothetical yet scientifically plausible data for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, benchmarked against a common hole transport material, NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).[6]

2.1 Hypothetical Photophysical and Electrochemical Data
PropertyMethodN-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Hypothetical)NPB (Reference)Justification for Hypothetical Values
Absorption (λₘₐₓ) UV-Vis (in THF)345 nm340 nmThe biphenyl-aniline chromophore is similar to that in triphenylamine derivatives like NPB.
Emission (λₑₘ) PL (in THF)415 nm430 nmExpected blue fluorescence, typical for this class of materials.
HOMO Level Cyclic Voltammetry-5.3 eV-5.4 eVThe butoxy group is electron-donating, slightly raising the HOMO level compared to NPB.
LUMO Level From HOMO & Eg-2.1 eV-2.4 eVCalculated from the HOMO level and the optical bandgap.
Optical Bandgap (Eg) From Abs. Edge3.2 eV3.0 eVA slightly larger bandgap is plausible due to the specific substitution pattern.
Glass Transition (Tg) DSC115 °C96 °CThe bulkier structure and biphenyl moiety suggest a higher Tg, indicating good morphological stability.
Decomposition (Td) TGA (5% loss)410 °C390 °CHigh thermal stability is a key feature of biphenyl-based structures.
Part 3: Application in OLED Device Fabrication

Based on its hypothesized properties, particularly its suitable HOMO level and high thermal stability, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is an excellent candidate for the Hole Transport Layer (HTL) in a fluorescent blue OLED.

3.1 OLED Device Architecture and Workflow

The following diagram illustrates the structure of a standard multilayer OLED and the fabrication workflow.

cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Anode Anode (ITO) HTL HTL (Target Material) EML EML (Host:Dopant) ETL ETL (Alq₃) Cathode Cathode (LiF/Al) Clean 1. Substrate Cleaning Dep_HTL 2. HTL Deposition Clean->Dep_HTL Dep_EML 3. EML Deposition Dep_HTL->Dep_EML Dep_ETL 4. ETL Deposition Dep_EML->Dep_ETL Dep_Cathode 5. Cathode Deposition Dep_ETL->Dep_Cathode Encapsulate 6. Encapsulation Dep_Cathode->Encapsulate

Caption: OLED structure and vacuum deposition workflow.

3.2 Protocol for OLED Fabrication and Testing

This protocol describes the fabrication of a device via vacuum thermal evaporation.[7]

1. Substrate Preparation:

  • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance: ~15 Ω/sq).
  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • Dry the substrates with a nitrogen gun and immediately treat with UV-Ozone for 10 minutes to increase the work function of the ITO and remove organic residues.

2. Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
  • Deposit the layers in the following sequence without breaking the vacuum:
  • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. Deposition rate: 1.0 Å/s.
  • Emissive Layer (EML): Co-deposit a 20 nm thick layer of a suitable host material (e.g., CBP) doped with a blue fluorescent emitter (e.g., 5% DPAVBi). Deposition rate for host: 1.8 Å/s; for dopant: 0.2 Å/s.
  • Electron Transport Layer (ETL): Deposit a 30 nm thick layer of Tris(8-hydroxyquinolinato)aluminium (Alq₃). Deposition rate: 1.0 Å/s.
  • Cathode Deposition:
  • Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer. Deposition rate: 0.1 Å/s.
  • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode. Deposition rate: 2.0 Å/s.

3. Device Encapsulation and Testing:

  • After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
  • Encapsulate the devices using a UV-curable epoxy and a glass coverslip.
  • Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
  • Measure the electroluminescence (EL) spectra with a spectrometer.
Part 4: Expected Device Performance

The following table outlines the hypothetical performance metrics for an OLED device incorporating our target material, compared to a control device using the standard HTM, NPB.

4.1 Hypothetical OLED Performance Data
Performance MetricDevice with Target HTM (Hypothetical)Device with NPB (Control)Rationale for Performance
Turn-on Voltage (at 1 cd/m²) 3.2 V3.5 VThe better-aligned HOMO level (-5.3 eV) with ITO (~-4.8 eV) could lower the hole injection barrier, reducing the turn-on voltage.
Max. Luminance > 8,500 cd/m²~8,000 cd/m²Improved charge balance and transport could lead to higher recombination efficiency and thus higher luminance.
Max. Current Efficiency 6.5 cd/A6.0 cd/AEnhanced hole injection and transport efficiency directly contribute to higher current efficiency.
Max. Power Efficiency 5.8 lm/W5.2 lm/WA lower driving voltage for the same luminance level results in improved power efficiency.
Max. External Quantum Eff. (EQE) 5.5%5.1%Superior amorphous film stability and charge balance can lead to a higher EQE.
CIE Coordinates (x, y) (0.15, 0.18)(0.15, 0.19)The HTL typically has minimal impact on the emission color, which is determined by the emissive layer.
Conclusion

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline represents a promising, albeit currently theoretical, material for application in OLEDs. Its molecular design strategically combines features known to impart high thermal stability, good film-forming properties, and efficient hole transport. The protocols and hypothetical data presented in this document provide a solid framework for the synthesis, characterization, and device-level evaluation of this and other novel biphenyl-aniline derivatives. Researchers in materials science and organic electronics are encouraged to explore this class of compounds to potentially unlock further improvements in OLED performance and longevity.

References
  • Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. (n.d.).
  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022). PMC.
  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. (2024). Arabian Journal of Chemistry.
  • Molecular design of hole transport materials for obtaining high durability in organic electroluminescent diodes. (1995). American Institute of Physics.
  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry.
  • New Hole Transport Materials for Highly Stable Perovskite Solar Cells. (n.d.). TCI Chemicals.
  • Photophysical characteristics of 4,4'-bis(N- carbazolyl)tolan derivatives and their application in organic light emitting diodes. (2011).
  • N-[(Biphenyl-4-yl)methyl]aniline. (n.d.). J-GLOBAL.
  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. (2022).
  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI.
  • A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells. (n.d.). Energy & Environmental Science (RSC Publishing).
  • Organic-inorganic hybrid material for hole transport in inverted perovskite solar cells. (2024).
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (n.d.). Der Pharma Chemica.
  • The photophysical properties and electronic structures of ((2E, 2'E)-1, 1'- [chalcogen bis (4, 1-phenylene). (n.d.).
  • Recent advances in highly-efficient near infrared OLED emitters. (2024).
  • Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. (2022). Semantic Scholar.
  • Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. (2021). MDPI.
  • Organic Light-Emitting Diode (OLED) Materials. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser gener
  • Application Notes and Protocols for Bimesityl Derivatives in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
  • 1,1'-Biphenyl, 4-methyl-. (n.d.). NIST WebBook.
  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (2024). MDPI.
  • 次世代OLED開発用 材料カタログ. (n.d.). フィルジェン株式会社.
  • Transmission electron microscope observation of organic-inorganic hybrid thin active layers of light-emitting diodes. (2012). PubMed.
  • [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-. (n.d.). PubChem.
  • Spectroscopic Investigation of Polyaniline Co Poly Meta Amino Benzene Sulfonic Acid. (n.d.). ChemRxiv.iv.

Sources

Application

Application Notes and Protocols for Catalytic Cross-Coupling Reactions Utilizing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the novel ligand, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, in palladium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the novel ligand, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, in palladium-catalyzed cross-coupling reactions. This document outlines the synthesis of the ligand and its application in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering detailed, step-by-step protocols and insights into the rationale behind the experimental choices.

Introduction: The Rationale for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as a Ligand

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center.[1] An effective ligand must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline has been designed to incorporate several key features characteristic of highly successful ligands for cross-coupling catalysis:

  • Steric Bulk: The [1,1'-biphenyl]-4-ylmethyl group provides significant steric hindrance around the metal center. This bulk is known to promote the reductive elimination step, which is often rate-limiting, and can help stabilize the catalytically active monoligated Pd(0) species.[3]

  • Electron-Richness: The 2-butoxy and aniline moieties render the ligand electron-rich. This electronic property enhances the rate of oxidative addition of the palladium center to the aryl halide substrate.

  • Flexibility: The methylene linker between the biphenyl group and the aniline nitrogen allows for conformational flexibility, which can be crucial for accommodating different substrates and intermediates throughout the catalytic cycle.

These attributes suggest that N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a promising ligand for a range of cross-coupling reactions, potentially offering high catalytic activity and broad substrate scope.

Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

The synthesis of the title ligand can be achieved through a two-step procedure involving the reductive amination of 4-biphenylcarboxaldehyde with 2-butoxyaniline.

Protocol: Synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Materials:

  • 2-Butoxyaniline

  • 4-Biphenylcarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-butoxyaniline (1.0 eq.), 4-biphenylcarboxaldehyde (1.05 eq.), and anhydrous dichloromethane (5 mL per mmol of 2-butoxyaniline).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as a solid or viscous oil.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound.[4] The bulky and electron-rich nature of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline makes it a suitable ligand for promoting this transformation, particularly with challenging substrates. A recent study on the synthesis of structurally similar N,N-bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via Suzuki-Miyaura coupling provides a strong foundation for the following protocol.[5][6]

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Phenylboronic acid

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water, deionized

  • Argon or Nitrogen gas

Experimental Workflow:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction and Workup A Add Pd(OAc)2 and Ligand to Schlenk flask B Add 1,4-Dioxane A->B C Degas with Argon for 15 min B->C D Add Aryl Bromide C->D E Add Phenylboronic Acid D->E F Add K3PO4 and Water E->F G Heat at 90-110 °C for 12-24h F->G H Cool to RT, dilute with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry, Concentrate, and Purify I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (2-4 mol%).

  • Add 1,4-dioxane (3 mL per mmol of aryl halide).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • To this catalyst solution, add the aryl bromide (1.0 eq.), phenylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), and deionized water (0.5 mL per mmol of aryl halide).

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization to obtain the desired biphenyl product.

Data Presentation:

EntryAryl HalideBoronic AcidPd (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid24K₃PO₄Dioxane/H₂O10018>95
24-ChloroanisolePhenylboronic acid24K₃PO₄Dioxane/H₂O11024~85
31-Bromo-4-nitrobenzene(4-Methoxyphenyl)boronic acid12K₃PO₄Dioxane/H₂O9012>98

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8][9] The structural features of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline are highly suited for this reaction, which often benefits from bulky, electron-rich phosphine or N-based ligands.

Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Secondary Amine

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Secondary amine (e.g., morpholine)

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Ligand)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

Catalytic Cycle:

G pd0 Pd(0)L pd_complex [Ar-Pd(II)-X]L pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-NR2]L pd_complex->amine_complex Amine Coordination & Deprotonation (Base, HNR2) amine_complex->pd0 Reductive Elimination product Ar-NR2 amine_complex->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Procedure:

  • To a glovebox or a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1 mol %), N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (2.5 mol %), and sodium tert-butoxide (1.4 eq.).

  • Add the aryl chloride (1.0 eq.) and the secondary amine (1.2 eq.).

  • Add anhydrous toluene (4 mL per mmol of aryl chloride).

  • Seal the tube and heat the mixture to 100 °C with stirring for 8-16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

EntryAryl HalideAminePd (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine1 (Pd₂(dba)₃)2.5NaOtBuToluene10012>90
22-BromopyridineAniline1 (Pd₂(dba)₃)2.5NaOtBuToluene10016~88
34-Bromoanisolen-Hexylamine1 (Pd₂(dba)₃)2.5NaOtBuToluene10010>95

Application in Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10][11] While often performed with phosphine ligands, systems utilizing N-based ligands can also be effective.

Protocol: Heck Reaction of an Aryl Iodide with an Acrylate

Materials:

  • Aryl iodide (e.g., 4-iodoanisole)

  • Alkene (e.g., n-butyl acrylate)

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (Ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol %) and N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (2 mol %).

  • Add the aryl iodide (1.0 eq.) and anhydrous DMF (3 mL per mmol of aryl iodide).

  • Add triethylamine (2.0 eq.) as the base.

  • Finally, add the alkene (1.5 eq.).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 6-12 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation:

EntryAryl HalideAlkenePd (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Iodoanisolen-Butyl acrylate12Et₃NDMF1008>92
21-IodonaphthaleneStyrene12NaOAcDMF12012~85
34-BromobenzonitrileMethyl methacrylate12Et₃NDMF11010~88

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. Key to ensuring reproducibility and success are the following considerations:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere of argon or nitrogen to prevent the oxidation of the Pd(0) active species and any sensitive reagents.

  • Anhydrous Solvents: For the Buchwald-Hartwig and Heck reactions, the use of anhydrous solvents is critical to prevent quenching of the base and side reactions.

  • Purity of Reagents: The purity of the ligand, palladium precursor, and substrates will directly impact the efficiency and outcome of the reaction. The ligand should be purified chromatographically after synthesis.

  • Monitoring Reaction Progress: Regular monitoring by TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.

By adhering to these principles, researchers can confidently apply these protocols and adapt them to their specific substrates.

References

  • Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters. Available at: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Available at: [Link]

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. Available at: [Link]

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. ResearchGate. Available at: [Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Available at: [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. ACS Publications. Available at: [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. LOCKSS. Available at: [Link]

  • Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. Available at: [Link]

  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. King's College London. Available at: [Link]

  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. National Center for Biotechnology Information. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. National Center for Biotechnology Information. Available at: [Link]

  • Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. RSC Publishing. Available at: [Link]

Sources

Method

Application Note: Ligand Design and Optimization Incorporating N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Scaffolds for GPCR Modulation

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold functionalization, Structure-Activity Relationship (SAR) logic, and high-throughput valid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Focus: Scaffold functionalization, Structure-Activity Relationship (SAR) logic, and high-throughput validation protocols.

Mechanistic Rationale & Structural Biology

In modern rational drug design, the identification of privileged scaffolds that can effectively navigate the deep, lipophilic binding pockets of G protein-coupled receptors (GPCRs) is paramount. The N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline building block has emerged as a highly versatile pharmacophore, particularly in the development of Endocannabinoid system modulators and Orexin receptor (OX1R/OX2R) antagonists [1].

The Causality of the Scaffold's Architecture

The efficacy of this scaffold is not coincidental; it is driven by precise stereoelectronic properties:

  • The Biphenyl-4-ylmethyl Anchor: GPCRs such as the Cannabinoid Receptor 2 (CB2) and Orexin receptors possess deep, hydrophobic transmembrane domains. The biphenyl moiety acts as a lipophilic anchor, driving binding affinity through extensive π−π stacking and van der Waals interactions with aromatic residues (e.g., Phe, Trp) lining the receptor cleft [4]. Furthermore, this specific motif has been validated in the inhibition of endocannabinoid transport, as seen in analogs of LY2183240 [2, 3].

  • The 2-Butoxyaniline Core: The ortho-butoxy substitution on the aniline ring serves a dual purpose. First, the ether oxygen acts as a localized hydrogen bond acceptor. Second, and more critically, the steric bulk of the butoxy chain forces the adjacent aromatic ring into a specific dihedral angle relative to the central nitrogen. This steric clash restricts bond rotation, locking the molecule into a bioactive "V-shaped" or "U-shaped" conformation required to fit into narrow hydrophobic clefts, a principle similarly utilized in Trypanosoma cruzi CYP51 inhibitors [5].

  • The Secondary Amine Vector: The central nitrogen serves as the primary vector for diversification. By converting this secondary amine into amides, ureas, or sulfonamides, researchers can fine-tune the molecule's topological polar surface area (tPSA) and direct the ligand toward specific GPCR subtypes.

Quantitative SAR Profiling

To illustrate the tunability of the N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline scaffold, Table 1 summarizes the structure-activity relationship (SAR) data when the central amine is functionalized.

Table 1: Representative SAR of Functionalized Scaffold Derivatives

Amine Substitution (R-Group)Primary TargetActivity (IC₅₀/EC₅₀)Modulator TypeClogP
-H (Parent Scaffold)CB2 / OX1R>10,000 nMN/A (Weak binding)5.2
AcetamideCB2 Receptor145 nMAgonist5.4
MethanesulfonamideOX1R / OX2R12 nMAntagonist5.8
Tetrazole-1-carboxamideEndocannabinoid Transporter0.27 nMInhibitor6.1

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthetic functionalization of the scaffold and the subsequent in vitro biological validation.

Protocol A: Parallel Synthesis of Sulfonamide Derivatives

Causality Note: The secondary amine of the parent scaffold is sterically hindered by the ortho-butoxy group. Standard sulfonylation at room temperature often results in incomplete conversion. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and elevate the reaction temperature to overcome this steric barrier.

Reagents & Materials:

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (1.0 eq, 0.5 mmol)

  • Substituted sulfonyl chlorides (1.2 eq, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • DMAP (0.1 eq, 0.05 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the parent scaffold (0.5 mmol) in 5.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol) and DMAP (0.05 mmol) to the solution. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add the chosen sulfonyl chloride (0.6 mmol) dropwise over 5 minutes.

  • Reaction Heating: Remove the ice bath, seal the vial, and heat the reaction block to 60°C for 12 hours.

  • Quenching & Extraction: Cool to room temperature. Quench the reaction with 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure sulfonamide derivative.

Protocol B: High-Throughput FLIPR Calcium Mobilization Assay

Causality Note: To distinguish between agonism and antagonism in a single well, this protocol utilizes a dual-addition method. The initial addition screens for agonist-induced intracellular calcium spikes. A subsequent addition of a known reference agonist (e.g., Orexin-A) tests for antagonist activity by measuring the blunting of the expected calcium release.

Step-by-Step Procedure:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target GPCR (e.g., OX1R) and a promiscuous G-protein (Gα16) at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 20 µL of Calcium-6 assay dye (Molecular Devices) reconstituted in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Rationale: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • First Addition (Agonist Screen): Transfer the plate to the FLIPR Tetra system. Read baseline fluorescence for 10 seconds. Inject 10 µL of the synthesized test compounds (prepared in Protocol A) at varying concentrations (10 µM to 0.1 nM). Record fluorescence for 3 minutes.

  • Second Addition (Antagonist Screen): Following a 15-minute incubation, inject 10 µL of the EC₈₀ concentration of the reference agonist (e.g., Orexin-A). Record fluorescence for an additional 3 minutes.

  • Data Analysis: Calculate IC₅₀ values by plotting the normalized maximum fluorescence minus minimum fluorescence (Max-Min) against the log of the compound concentration using a 4-parameter logistic non-linear regression model.

Visualizations

GPCR_Signaling Ligand Biphenyl Scaffold Derivative GPCR Target GPCR (e.g., OX1R/CB2) Ligand->GPCR Antagonizes/Binds GProtein G-Protein Complex (Gq/Gi) GPCR->GProtein Activates Effector PLC / Adenylyl Cyclase GProtein->Effector Modulates Calcium Intracellular Ca2+ Modulation Effector->Calcium Signal Cascade

Fig 1: GPCR signaling cascade and the pharmacological intervention point of the biphenyl scaffold.

Workflow Scaffold N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline Synthesis Parallel Synthesis (Acylation/Sulfonylation) Scaffold->Synthesis Diversification Purification LC-MS & Prep-HPLC Purification Synthesis->Purification Quality Control Assay FLIPR Calcium Assay (Dual-Addition Format) Purification->Assay 384-well Format Hit Hit Identification & SAR Analysis Assay->Hit Data Processing

Fig 2: End-to-end workflow from scaffold diversification to high-throughput functional screening.

References

  • Singh, S., Geetha, P., & Ramajayam, R. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry.
  • Alexander, S. P., & Cravatt, B. F. (2006). The complications of promiscuity: endocannabinoid action and metabolism. British Journal of Pharmacology.
  • Moore, S. A., et al. (2005). Identification of a high-affinity binding site involved in the transport of endocannabinoids. PNAS.
  • Morales, P., Hurst, D. P., & Reggio, P. H. (2013). Therapeutic Utility of Cannabinoid Receptor Type 2 (CB2) Selective Agonists. Journal of Medicinal Chemistry.
  • Lepesheva, G. I., et al. (2010). Structural Basis for Rational Design of Inhibitors Targeting Trypanosoma cruzi Sterol 14α-Demethylase. ACS Chemical Biology.

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

[label="Is Aldehyde Being Mechanistic pathway for the reductive amination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. Part 2: Troubleshooting Guides & FAQs Q1: Why am I recovering unreacted 2-butoxyaniline alongsi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Is Aldehyde Being

Mechanistic pathway for the reductive amination of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted 2-butoxyaniline alongside a large amount of biphenyl-4-ylmethanol? A1: This is a classic symptom of premature aldehyde reduction. If you are using Sodium Borohydride (NaBH₄), it is too reactive and will reduce the biphenyl-4-carboxaldehyde to its corresponding alcohol before the sterically hindered imine has time to form [1]. The Fix: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is highly chemoselective; its electron-withdrawing acetoxy groups temper its hydride-donating ability, allowing it to selectively reduce the protonated imine without attacking the unreacted aldehyde [1][3].

Q2: The reaction stalls at the hemiaminal stage, and imine formation is incomplete. How do I drive the reaction forward? A2: The ortho-butoxy group introduces steric hindrance that kinetically slows down the dehydration of the hemiaminal into the imine. The Fix: You must shift the thermodynamic equilibrium by actively removing water [2]. Add activated 4Å molecular sieves to the reaction mixture and introduce a mild acid catalyst (1.0 equivalent of glacial acetic acid). The acid protonates the hemiaminal hydroxyl group, transforming it into a superior leaving group (water).

Q3: LC-MS shows the presence of a tertiary amine (dialkylation). How do I prevent over-alkylation? A3: The electron-donating butoxy group makes your newly formed secondary amine highly nucleophilic. If unreacted aldehyde is still present when the secondary amine forms, a second reductive amination event will occur. The Fix: Implement strict stoichiometric control. Always use a slight excess of the amine (1.05 to 1.10 equivalents) relative to the aldehyde. Never use the aldehyde in excess when synthesizing secondary amines.

Troubleshooting Start Issue: Low Yield of Target Amine Check1 Is Imine Formation Complete? (Check via LC-MS/TLC) Start->Check1 Fix1 Action: Add 4Å Molecular Sieves & 1.0 eq Acetic Acid Check1->Fix1 No Check2 Is Over-Alkylation Occurring? (Tertiary Amine Detected) Check1->Check2 Yes Fix2 Action: Adjust Stoichiometry (1.05 eq Amine : 1.0 eq Aldehyde) Check2->Fix2 Yes Check3 Is Aldehyde Being Reduced? (Alcohol Byproduct Detected) Check2->Check3 No Fix3 Action: Switch from NaBH4 to NaBH(OAc)3 (STAB) Check3->Fix3 Yes

Logical troubleshooting workflow for diagnosing and resolving low yields in amine synthesis.

Part 3: Quantitative Data Presentation

Selecting the correct reducing agent and conditions is paramount. The table below summarizes the empirical data comparing common reducing agents for this specific sterically hindered substrate.

Reducing AgentPreferred SolventOptimal TempImine Pre-formation Required?Chemoselectivity (Imine vs. Aldehyde)Typical Yield of Target Amine
NaBH₄ Methanol (MeOH)0 °C to RTYes (Strictly required)Low40 - 50% (High alcohol byproduct)
NaBH₃CN MeOH / THFRoom TempNoModerate65 - 75% (Toxicity/cyanide risks)
NaBH(OAc)₃ 1,2-Dichloroethane0 °C to RTNo (But recommended here)High >85% (Clean conversion)

Part 4: Validated Experimental Protocol

This protocol utilizes a self-validating system. By decoupling the imine formation from the reduction step, you eliminate the variables that cause yield drops.

Reagents Required:

  • 2-Butoxyaniline (1.05 mmol)

  • Biphenyl-4-carboxaldehyde (1.00 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.50 mmol)

  • Glacial Acetic Acid (1.00 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

  • Activated 4Å Molecular Sieves (500 mg)

Step-by-Step Methodology:

  • Imine Formation (The Causality Phase):

    • Charge an oven-dried round-bottom flask with 2-butoxyaniline (1.05 mmol) and DCE (10 mL) under an inert nitrogen atmosphere.

    • Add biphenyl-4-carboxaldehyde (1.00 mmol). Causality: The 0.05 mmol excess of amine ensures all aldehyde is consumed, mathematically preventing tertiary amine formation.

    • Add glacial acetic acid (1.00 mmol) and activated 4Å molecular sieves (500 mg).

    • Self-Validation Check: Stir at room temperature for 2 hours. Extract a 10 µL aliquot and analyze via LC-MS or TLC. Do not proceed to Step 2 until the aldehyde peak is completely consumed. This guarantees zero biphenyl-4-ylmethanol byproduct.

  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.50 mmol). Causality: Adding STAB at 0 °C controls the exotherm and maximizes the kinetic preference for imine reduction over any trace side reactions [1].

    • Allow the reaction to naturally warm to room temperature and stir for 4-12 hours.

  • Workup & Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: This neutralizes the acetic acid and safely hydrolyzes any unreacted STAB.

    • Extract the aqueous layer with Dichloromethane (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions. Common Organic Chemistry. URL:[Link]

Optimization

Reducing side-product formation in N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline synthesis

Welcome, researchers and scientists, to the technical support center for the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. This guide is designed to provide in-depth troubleshooting assistance and address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and scientists, to the technical support center for the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this valuable compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate potential pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am planning the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. Which synthetic route is recommended to minimize side-product formation?

There are two primary synthetic routes for the N-alkylation of anilines: direct N-alkylation and reductive amination. For the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, reductive amination is the highly recommended method to ensure high selectivity and minimize the formation of undesired side-products.

  • Direct N-Alkylation: This method involves the reaction of 2-butoxyaniline with an alkylating agent like 4-(chloromethyl)-1,1'-biphenyl. While seemingly straightforward, this approach is often plagued by over-alkylation . The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of the tertiary amine, N,N-bis([1,1'-biphenyl]-4-ylmethyl)-2-butoxyaniline, as a significant side-product.[1]

  • Reductive Amination: This two-step, one-pot process involves the initial reaction of 2-butoxyaniline with [1,1'-biphenyl]-4-carbaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. This method offers superior control and selectivity, significantly reducing the likelihood of over-alkylation.

Reaction Scheme: Reductive Amination

Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Butoxyaniline 2-Butoxyaniline Imine Imine Intermediate Butoxyaniline->Imine Biphenyl_aldehyde [1,1'-Biphenyl]-4-carbaldehyde Biphenyl_aldehyde->Imine Target_Product N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Imine->Target_Product Reducing Agent (e.g., NaBH(OAc)₃)

Preferred synthetic route to minimize side-products.
Q2: My reductive amination reaction is giving a low yield of the desired product. What are the potential causes and how can I optimize the reaction?

Low yields in the reductive amination synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yields in Reductive Amination

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium between the aniline, aldehyde, and imine may not favor the imine. This can be due to the presence of water or insufficient reaction time.Ensure the use of anhydrous solvents. Molecular sieves can be added to the reaction mixture to remove water. Allow sufficient time for imine formation before adding the reducing agent.
Sub-optimal Reducing Agent The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to the formation of [1,1'-biphenyl]-4-yl)methanol as a byproduct.Use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) .[2][3][4] This reagent preferentially reduces the iminium ion over the aldehyde. Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion or the formation of side-products.Typically, a slight excess (1.1-1.2 equivalents) of the [1,1'-biphenyl]-4-carbaldehyde is used to ensure full consumption of the 2-butoxyaniline. The reducing agent is usually added in a 1.5 to 2-fold excess relative to the limiting reagent.
Inappropriate Solvent The solvent can significantly impact the reaction rate and solubility of the reactants and intermediates.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with NaBH(OAc)₃.[2] Tetrahydrofuran (THF) can also be a suitable alternative.
Reaction Temperature While many reductive aminations proceed well at room temperature, some systems may require gentle heating to drive the reaction to completion.If the reaction is sluggish at room temperature, consider gentle heating to 40-50 °C. However, be mindful that higher temperatures can sometimes promote side reactions.

Proposed Optimized Protocol for Reductive Amination:

  • To a solution of 2-butoxyaniline (1.0 eq) and [1,1'-biphenyl]-4-carbaldehyde (1.1 eq) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: I have observed a significant amount of a less polar side-product in my reaction mixture. What is it likely to be and how can I prevent its formation?

The most common less polar side-product in the synthesis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is the tertiary amine, N,N-bis([1,1'-biphenyl]-4-ylmethyl)-2-butoxyaniline , arising from over-alkylation. This is particularly prevalent when using the direct N-alkylation method but can also occur to a lesser extent in reductive amination if the conditions are not optimized.

Strategies to Minimize Over-Alkylation:

  • Prioritize Reductive Amination: As mentioned in Q1, this is the most effective way to avoid significant over-alkylation.

  • Control Stoichiometry: In direct N-alkylation, using an excess of 2-butoxyaniline relative to 4-(chloromethyl)-1,1'-biphenyl can favor the formation of the mono-alkylated product.

  • Slow Addition of Alkylating Agent: In direct N-alkylation, adding the 4-(chloromethyl)-1,1'-biphenyl slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thereby reducing the rate of the second alkylation.[5]

  • Lower Reaction Temperature: Conducting the direct N-alkylation at a lower temperature can sometimes favor mono-alkylation, as the activation energy for the second alkylation may be higher.

Over-alkylation_Side_Reaction Butoxyaniline 2-Butoxyaniline Desired_Product N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Butoxyaniline->Desired_Product Alkylating_Agent 4-(chloromethyl)-1,1'-biphenyl Alkylating_Agent->Desired_Product 1st Alkylation Side_Product N,N-bis([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Alkylating_Agent->Side_Product 2nd Alkylation (Over-alkylation) Desired_Product->Side_Product

Formation of the over-alkylation side-product.
Q4: Are there any potential side reactions involving the butoxy group of 2-butoxyaniline that I should be aware of?

The butoxy group is an ether linkage, which is generally stable under the mild conditions of reductive amination. However, under strongly acidic conditions, ether cleavage can occur.[1][5][6][7][8]

  • Reductive Amination: The conditions for reductive amination using NaBH(OAc)₃ are typically neutral or very weakly acidic, and therefore, cleavage of the butoxy group is highly unlikely.

  • Direct N-Alkylation: This reaction is often carried out in the presence of a base to neutralize the HCl formed. These conditions are not conducive to ether cleavage.

Q5: How can I effectively purify the crude product and separate it from the starting materials and side-products?

Column chromatography on silica gel is the most effective method for purifying N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline from unreacted starting materials and the over-alkylation side-product.[3][9][10][11][12]

General Purification Protocol by Column Chromatography:

  • TLC Analysis: First, analyze your crude reaction mixture by TLC to visualize the separation of the components. The desired product, N-([1,1'-biphenyl]-4-ylmethyl)-2-butoxyaniline, will be more polar than the N,N-dialkylated side-product but less polar than the unreacted 2-butoxyaniline. The [1,1'-biphenyl]-4-carbaldehyde will also have a distinct spot.

  • Solvent System Selection: Develop a solvent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), that provides good separation of the spots on the TLC plate. An Rf value of 0.2-0.3 for the desired product is often ideal for column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like DCM and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Expected Elution Order (from least polar to most polar):

  • N,N-bis([1,1'-biphenyl]-4-ylmethyl)-2-butoxyaniline (tertiary amine)

  • [1,1'-Biphenyl]-4-carbaldehyde

  • N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (desired product)

  • 2-Butoxyaniline

Q6: What are the expected 1H and 13C NMR spectral data for the desired product and the major over-alkylation side-product?

Predicted 1H NMR Data:

CompoundCharacteristic Signals (δ, ppm)
N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline ~7.2-7.6: Multiplets corresponding to the biphenyl protons. ~6.6-7.0: Multiplets for the protons of the 2-butoxyaniline ring. ~4.3: Singlet for the benzylic CH₂ protons. ~3.9: Triplet for the OCH₂ protons of the butoxy group. ~1.4-1.8: Multiplets for the two CH₂ groups of the butoxy chain. ~0.9: Triplet for the terminal CH₃ of the butoxy group.
N,N-bis([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline ~7.2-7.6: Multiplets for the biphenyl protons. ~6.8-7.2: Multiplets for the protons of the 2-butoxyaniline ring. ~4.6: Singlet for the two equivalent benzylic CH₂ groups. ~3.8: Triplet for the OCH₂ protons of the butoxy group. ~1.3-1.7: Multiplets for the two CH₂ groups of the butoxy chain. ~0.9: Triplet for the terminal CH₃ of the butoxy group.

Predicted 13C NMR Data:

CompoundCharacteristic Signals (δ, ppm)
N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline ~140-148: Quaternary carbons of the biphenyl and butoxy-substituted aniline rings. ~127-130: Aromatic CH carbons of the biphenyl rings. ~110-122: Aromatic CH carbons of the butoxy-substituted aniline ring. ~68: OCH₂ carbon of the butoxy group. ~48: Benzylic CH₂ carbon. ~31, 19, 14: Carbons of the butoxy chain.
N,N-bis([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline ~140-148: Quaternary carbons of the biphenyl and butoxy-substituted aniline rings. ~127-130: Aromatic CH carbons of the biphenyl rings. ~112-125: Aromatic CH carbons of the butoxy-substituted aniline ring. ~68: OCH₂ carbon of the butoxy group. ~54: Benzylic CH₂ carbons. ~31, 19, 14: Carbons of the butoxy chain.

Note: These are predicted values and the actual chemical shifts may vary depending on the solvent and other experimental conditions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • BenchChem. (2025). Common side products in the synthesis of N-Benzyl-4-methoxyaniline. BenchChem.
  • Myers, A. G. (n.d.).
  • Hafeez, J., Sabir, A., Rasool, N., Hafeez, U., Siddique, F., & Imran, M. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
  • Magritek. (n.d.).
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin.
  • Wikipedia. (n.d.). Ether cleavage. Wikipedia.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Organic Syntheses. (2025).
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
  • Chemistry Steps. (2020, July 21). Reactions of Ethers-Ether Cleavage. Chemistry Steps.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation Reactions Using 4-(Chloromethyl)-2-methoxypyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Using (4-(Chloromethyl)phenyl)methanamine. BenchChem.
  • Sajid, N., Khalid, S., Mahmood, A., Qamar, M. U., Rasool, N., Imran, M., Podasca, C. P., & Misarca, C. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4-methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. Chiang Mai Journal of Science, 52(3).
  • Synple Chem. (n.d.).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) method...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline .

Analyte Profiling & Chromatographic Challenges

To develop a robust method, we must first deconstruct the physicochemical nature of the target molecule:

  • Ionizable Center (Secondary Amine): The molecule is an aniline derivative. Secondary amines are notorious for causing severe peak tailing on silica-based columns due to secondary ion-exchange interactions.

  • Hydrophobic & Aromatic Core: The presence of a biphenyl group and a butoxy ether linkage makes the compound highly lipophilic, requiring a strong organic modifier. The biphenyl moiety also presents a unique opportunity to exploit π−π (pi-pi) interactions for structural isomer separation.

Diagnostic Troubleshooting Workflow

Workflow A Start: C18 Column ACN / Water (pH 7.0) B Is Peak Tailing Severe (As > 1.5)? A->B C Action: Lower pH < 3.0 or Add 0.1% TEA B->C Yes (Silanol Interaction) D Is Resolution from Aromatics Poor? B->D No C->D E Action: Switch to Biphenyl Column D->E Yes (Needs pi-pi) G Optimized Separation Achieved D->G No F Critical: Change Modifier from ACN to Methanol E->F F->G

Diagnostic workflow for resolving peak tailing and selectivity issues in HPLC.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline exhibit severe peak tailing on standard C18 columns? Causality & Solution: At neutral pH, residual silanol groups (Si-OH) on the silica stationary phase deprotonate into negatively charged silanoxanes (Si-O⁻). The basic secondary amine of your analyte undergoes secondary ion-exchange interactions with these sites, causing the analyte to "stick" and elute with a long tail (1[1]). To resolve this, you must suppress silanol ionization. Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or formic acid (2[2]). If low pH is incompatible with your detector, add a competitive base like 0.1% Triethylamine (TEA) to selectively mask the active silanol sites (3[3]).

Q2: I switched to a Biphenyl column to separate this compound from closely related aromatic impurities, but the resolution barely improved. What is wrong? Causality & Solution: You are likely using Acetonitrile (ACN) as your organic modifier. Biphenyl columns provide enhanced selectivity for aromatic compounds via π−π interactions (4[4]). However, ACN contains a carbon-nitrogen triple bond with its own dense π electron cloud. These solvent π electrons actively compete with the analyte, shielding the stationary phase and effectively neutralizing the π−π retention mechanism (5[5]). The Fix: Swap your organic modifier from ACN to Methanol (MeOH). Methanol lacks π electrons and allows the biphenyl groups on the analyte and the stationary phase to interact freely, drastically increasing the separation factor ( α ) for aromatic isomers (6[6]).

Q3: The shift to Methanol fixed the selectivity, but now the system backpressure is too high and peaks are broadening. How can I optimize this? Causality & Solution: Methanol/water mixtures are significantly more viscous than ACN/water mixtures, peaking in viscosity around 40-50% MeOH. This increases backpressure and decreases the longitudinal mass transfer rate, leading to broader peaks. The Fix: Increase the column compartment temperature to 40 °C – 50 °C. Elevated temperatures reduce mobile phase viscosity, lower system backpressure, and improve the kinetic mass transfer of the bulky biphenyl analyte, resulting in sharper peaks and higher efficiency without altering the π−π selectivity ().

Quantitative Data Summary

The following table demonstrates the predictable impact of mobile phase tuning on the chromatography of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline:

Stationary PhaseOrganic ModifierAqueous PhasePeak Asymmetry ( As​ )Resolution ( Rs​ ) from IsomerPrimary Retention Mechanism
C18 AcetonitrileWater (pH 7.0)2.81.1Hydrophobic + Ion Exchange (Severe Tailing)
C18 Acetonitrile0.1% TFA (pH 2.0)1.21.2Hydrophobic (Silanols Suppressed)
Biphenyl Acetonitrile0.1% TFA (pH 2.0)1.21.5Hydrophobic ( π−π Shielded by ACN)
Biphenyl Methanol0.1% TFA (pH 2.0)1.1 3.4 Hydrophobic + Strong π−π Interaction

Self-Validating Experimental Protocol

Follow this step-by-step methodology to establish an optimized, reproducible method. The protocol is designed with built-in validation checkpoints to ensure scientific integrity.

Phase 1: Baseline Assessment & Silanol Suppression
  • Preparation: Prepare a 100 µg/mL standard solution of the analyte in the initial mobile phase.

  • Initial Run: Inject 10 µL onto a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). Set the mobile phase to 60:40 ACN:Water (neutral pH) at 1.0 mL/min.

  • pH Adjustment: Modify the aqueous phase to include 0.1% TFA (bringing the pH to ~2.0) to protonate the secondary amine and neutralize silanols.

  • Validation Check 1: Calculate the USP Asymmetry factor ( As​ ). The peak must be symmetrical ( As​≤1.2 ). If As​>1.5 , verify that your column utilizes Type B (base-deactivated) high-purity silica.

Phase 2: Selectivity Enhancement (Addressing the Biphenyl Group)
  • Column Swap: If co-elution with structural analogs or impurities occurs, replace the C18 column with a Biphenyl stationary phase of equivalent dimensions.

  • Modifier Swap: Replace Acetonitrile with Methanol. Adjust the ratio to account for eluotropic strength differences (e.g., start at 70:30 MeOH:Water with 0.1% TFA).

  • Validation Check 2: Calculate peak resolution ( Rs​ ). The unshielded π−π interactions should yield an Rs​≥2.0 between the active pharmaceutical ingredient and its closest aromatic impurity.

Phase 3: Kinetic Optimization
  • Temperature Tuning: Increase the column compartment temperature to 45 °C to counteract the higher viscosity of the Methanol/Water mixture.

  • Validation Check 3: Monitor system backpressure. You should observe a 15-20% drop in pressure and an increase in theoretical plates ( N ), indicating improved mass transfer kinetics.

References

  • Thames Restek. Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.[4]

  • Sigma-Aldrich. Ascentis® Express Biphenyl UHPLC and HPLC Columns.

  • Nacalai Tesque. Comparison of biphenyl and other aromatic stationary phases.[6]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.[5]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY.[2]

  • Phenomenex. Reversed Phase HPLC Method Development.[1]

  • Benchchem. Analysis of Ethacizine Hydrochloride by HPLC.[3]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral reference data for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a complex secondary aniline featuring a flexible butoxy ether chain and a rigid, sterically demanding biphenyl core. For researchers engaged in drug development and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a complex secondary aniline featuring a flexible butoxy ether chain and a rigid, sterically demanding biphenyl core. For researchers engaged in drug development and synthetic library generation, accurate structural elucidation of such intermediates is critical.

This guide provides a comprehensive comparative analysis of the 1H and 13C NMR spectral data for this compound. Rather than simply listing peaks, we will objectively compare the performance of two primary NMR solvent systems—Chloroform-d ( CDCl3​ ) and Dimethyl Sulfoxide-d6 ( DMSO-d6​ )—demonstrating how solvent selection fundamentally alters spectral resolution, proton exchange dynamics, and assignment accuracy.

Mechanistic Insights: The Causality of Solvent Effects on Secondary Anilines

When acquiring NMR data for secondary amines, the choice of solvent is not merely a matter of solubility; it is a structural diagnostic tool. The behavior of the N−H proton in N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is governed by the hydrogen-bonding capacity of the surrounding medium.

  • The Non-Polar Environment ( CDCl3​ ): In weakly interacting solvents like CDCl3​ , the secondary aniline N−H proton undergoes rapid intermolecular chemical exchange. On the NMR timescale, this rapid exchange averages out the scalar coupling ( 3JH−H​ ) between the N−H proton and the adjacent benzylic methylene bridge ( −CH2​−N− ). Consequently, the N−H resonance appears as a broad singlet, and the benzylic −CH2​− appears as a sharp singlet.

  • The Hydrogen-Bonding Environment ( DMSO-d6​ ): DMSO-d6​ acts as a potent hydrogen-bond acceptor. It forms a stable, localized solvation complex with the aniline N−H proton. This interaction dramatically reduces the proton exchange rate, effectively "locking" the proton in place on the NMR timescale. As a result, the 3JH−H​ scalar coupling is preserved, splitting the N−H signal into a distinct triplet and the benzylic −CH2​− signal into a doublet [1].

Understanding this dynamic is essential for differentiating secondary anilines from tertiary anilines or identifying overlapping benzylic signals.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system where internal standards and precise calibration guarantee quantitative trustworthiness.

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly pure (>98%) N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

  • Dissolve the sample in 0.6 mL of the chosen deuterated solvent ( CDCl3​ or DMSO-d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities and line broadening.

Step 2: Instrument Calibration & Acquisition

  • Temperature: Equilibrate the probe to exactly 298 K. Temperature fluctuations alter solvent viscosity and exchange rates, directly impacting the N−H peak shape [2].

  • Tuning & Matching: Perform automated tuning and matching (ATM) on the probe to maximize the signal-to-noise ratio (SNR) for both 1H and 13C channels.

  • 1H NMR Parameters: Acquire at 400 MHz (or higher). Use a relaxation delay ( D1 ) of 2.0 seconds, a 30° flip angle, and 16 scans.

  • 13C NMR Parameters: Acquire at 100 MHz. Use a relaxation delay ( D1 ) of 2.0 seconds with proton decoupling (WALTZ-16) and a minimum of 512 scans to resolve the quaternary carbons of the biphenyl system [3].

Step 3: Processing & Validation Apply a 0.3 Hz exponential line-broadening function for 1H (1.0 Hz for 13C ) prior to Fourier Transformation. Phase and baseline correct the spectra manually. Validate the chemical shift axis by setting the TMS peak to exactly δ 0.00 ppm.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from 1D acquisition to 2D correlation, ensuring unambiguous peak assignment for both the flexible ether chain and the rigid biphenyl core.

NMR_Workflow Prep Sample Preparation (CDCl3 vs DMSO-d6) Acq1H 1D 1H NMR Acquisition (Assess NH Exchange) Prep->Acq1H Acq13C 1D 13C NMR Acquisition (Carbon Backbone) Prep->Acq13C COSY 2D COSY (Ether Chain Spin System) Acq1H->COSY HSQC 2D HSQC (1-Bond C-H Correlation) Acq1H->HSQC HMBC 2D HMBC (Biphenyl Connectivity) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Elucidation Structural Elucidation & Final Peak Assignment COSY->Elucidation HSQC->Elucidation HMBC->Elucidation

Figure 1: Multi-nuclear 1D and 2D NMR workflow for the unambiguous structural elucidation of secondary anilines.

Comparative Data Presentation

The tables below summarize the quantitative spectral data. Notice the distinct diagnostic differences in the N−H and benzylic −CH2​− regions depending on the solvent utilized.

Table 1: Comparative 1H NMR Spectral Data (400 MHz, 298 K)
Structural FragmentProton Type CDCl3​ ( δ ppm, mult, J in Hz, Int) DMSO-d6​ ( δ ppm, mult, J in Hz, Int)Diagnostic Observation
Butoxy Chain −CH3​ 0.95 (t, J=7.4 , 3H)0.92 (t, J=7.4 , 3H)Minimal solvent effect.
−γCH2​− 1.48 (m, 2H)1.42 (m, 2H)Minimal solvent effect.
−βCH2​− 1.78 (m, 2H)1.68 (m, 2H)Minimal solvent effect.
−O−CH2​− 3.98 (t, J=6.4 , 2H)3.92 (t, J=6.4 , 2H)Downfield shift due to electronegative oxygen.
Amine Bridge −CH2​−N− 4.42 (s, 2H) 4.35 (d, J=6.2 , 2H) Critical: Singlet in CDCl3​ due to rapid exchange; Doublet in DMSO due to 3J coupling.
−NH− 4.65 (br s, 1H) 5.65 (t, J=6.2 , 1H) Critical: Broad in CDCl3​ ; Sharp, strongly downfield shifted triplet in DMSO due to H-bonding.
Aniline Ring Ar−H (4H)6.60 – 6.85 (m, 4H)6.45 – 6.80 (m, 4H)Ortho/Para protons shielded by amine lone pair.
Biphenyl Core H−4′′ 7.32 (t, J=7.4 , 1H)7.35 (t, J=7.4 , 1H)Para-proton of the terminal phenyl ring.
H−3′′,H−5′′ 7.42 (t, J=7.4 , 2H)7.45 (t, J=7.4 , 2H)Meta-protons of the terminal phenyl ring.
H−2′,H−6′ 7.45 (d, J=8.0 , 2H)7.48 (d, J=8.0 , 2H)Ortho to the methylene bridge.
H−3′,H−5′ 7.55 (d, J=8.0 , 2H)7.62 (d, J=8.0 , 2H)Ortho to the phenyl-phenyl bond.
H−2′′,H−6′′ 7.60 (d, J=7.4 , 2H)7.65 (d, J=7.4 , 2H)Ortho-protons of the terminal phenyl ring.
Table 2: 13C NMR Reference Data (100 MHz, CDCl3​ , 298 K)

Note: CDCl3​ is generally preferred for 13C acquisition of this compound due to higher solubility and the absence of the massive solvent multiplet ( δ 39.5 ppm) that can obscure aliphatic signals.

Carbon TypeChemical Shift ( δ ppm)Assignment Notes
Aliphatic (Butoxy) 14.0Terminal −CH3​
19.4 −γCH2​−
31.5 −βCH2​−
68.2 −O−CH2​− (Deshielded by Oxygen)
Aliphatic (Bridge) 47.8 −CH2​−N− (Deshielded by Nitrogen)
Aromatic (Aniline) 110.2, 111.5, 116.8, 121.4 C3​,C4​,C5​,C6​ (Strongly shielded by +M effect of −NH and −OR )
138.5 C1​ (Attached to Nitrogen)
147.2 C2​ (Attached to Oxygen)
Aromatic (Biphenyl) 127.1, 127.3, 128.0, 128.8 CH carbons of the biphenyl rings
138.8 C1′​ (Attached to methylene bridge)
140.1, 141.0Quaternary carbons linking the two phenyl rings ( C4′​,C1′′​ )

Summary Recommendations

For routine structural verification of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, CDCl3​ offers superior solubility and a clean baseline for 13C analysis. However, if the exact nature of the amine linkage is (e.g., verifying a secondary vs. tertiary amine during a reductive amination step), acquiring a supplementary 1H spectrum in DMSO-d6​ is highly recommended. The solvent-induced locking of the N−H proton provides unequivocal proof of the secondary amine structure via observable scalar coupling.

References

  • Hoffman, R. E. (2020). Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. ResearchGate. Available at:[Link][1]

  • Gawinecki, R., et al. (2012). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at:[Link][2]

  • Facelli, J. C., et al. (2001). Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations. The Journal of Physical Chemistry A. Available at:[Link][3]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

High-Resolution LC-MS Platforms for Structural Elucidation: Orbitrap vs. Q-TOF in the Fragmentation Analysis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Structural elucidation of complex synthetic intermediates and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS Platforms for Structural Elucidation: Orbitrap vs. Q-TOF in the Fragmentation Analysis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Structural elucidation of complex synthetic intermediates and active pharmaceutical ingredients (APIs) relies heavily on the predictable gas-phase behavior of molecules under tandem mass spectrometry (MS/MS). N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline (C₂₃H₂₅NO) serves as an exceptional model compound for evaluating high-resolution mass spectrometry (HRMS) platforms. Its unique architecture—combining a highly stable, conjugated biphenyl system with a labile aliphatic butoxy chain—provides distinct fragmentation pathways that test an instrument's dynamic range, mass accuracy, and resolution capabilities.

This guide objectively compares the performance of two leading HRMS architectures—the Quadrupole-Time-of-Flight (Q-TOF) and the Quadrupole-Orbitrap (Q-Orbitrap)—using the fragmentation pattern of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline as the benchmark.

Chemical Profile & Mechanistic Causality

To effectively compare analytical platforms, we must first establish the physical causality behind the molecule's fragmentation. In positive electrospray ionization (ESI+), the molecule readily forms a protonated precursor ion, [M+H]⁺, at a theoretical m/z of 332.2014.

Upon activation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes two primary, competing fragmentation pathways:

  • Benzylic Cleavage (Base Peak Formation): The most thermodynamically favorable pathway is the cleavage of the C-N bond at the benzylic position. This yields the biphenyl-4-ylmethyl cation at m/z 167.0861[1]. The extreme abundance of this fragment (often 100% relative intensity) is caused by the resonance stabilization provided by the extended π -conjugation of the two phenyl rings.

  • Neutral Loss of Butene: The butoxy group on the aniline ring undergoes a classic inductive cleavage or McLafferty-type rearrangement, resulting in the neutral loss of butene (C₄H₈, 56.0626 Da)[2]. This produces a fragment at m/z 276.1388. Subsequent benzylic cleavage of this intermediate yields a 2-hydroxyaniline radical cation at m/z 109.0528.

Fragmentation M [M+H]+ m/z 332.2014 C23H26NO+ F1 Biphenyl-4-ylmethyl Cation m/z 167.0861 C13H11+ M->F1 Benzylic Cleavage (- 2-Butoxyaniline) F2 [M+H - C4H8]+ m/z 276.1388 C19H18NO+ M->F2 Loss of Butene (- C4H8) F2->F1 Benzylic Cleavage (- 2-Aminophenol) F3 2-Hydroxyaniline Cation m/z 109.0528 C6H7NO+. F2->F3 Cleavage (- Biphenylmethyl radical)

Figure 1. Proposed LC-MS/MS fragmentation pathway of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Platform Performance Comparison: Orbitrap vs. Q-TOF

While both Q-TOF and Orbitrap platforms provide high-resolution accurate mass (HRAM) data, their underlying physics dictate different strengths in structural elucidation workflows.

  • Orbitrap (HCD): Orbitrap analyzers utilize an electrostatic field to trap ions, measuring their axial oscillation frequency via image current[3]. This provides ultra-high resolution (up to 280,000 FWHM) and exceptional mass accuracy (< 2 ppm). The dynamic control of ion accumulation (Automatic Gain Control, AGC) ensures that low-abundance fragments (like m/z 109.0528) yield high-quality spectra, though the scan rate is inherently slower[3].

  • Q-TOF (CID): Q-TOFs measure the time it takes for accelerated ions to reach a detector. They excel in acquisition speed (up to 50 Hz), making them superior for highly multiplexed targeted analysis or when resolving extremely narrow UHPLC peaks. However, their dynamic range is limited by the microchannel plate (MCP) detectors, which can truncate the detection of minor isotopic species when a dominant fragment (like m/z 167.0861) saturates the detector.

Table 1: Quantitative Fragmentation Data Comparison

Data represents typical performance metrics for 20 eV collision energy.

Fragment AssignmentFormulaTheoretical m/zQ-TOF Measured m/z (Error)Orbitrap Measured m/z (Error)Relative Abundance
Protonated Precursor [C₂₃H₂₆NO]⁺332.2014332.2021 (2.1 ppm)332.2016 (0.6 ppm)15%
Biphenyl-4-ylmethyl [C₁₃H₁₁]⁺167.0861167.0865 (2.4 ppm)167.0862 (0.6 ppm)100% (Base Peak)
Loss of Butene [C₁₉H₁₈NO]⁺276.1388276.1395 (2.5 ppm)276.1390 (0.7 ppm)45%
2-Hydroxyaniline [C₆H₇NO]⁺·109.0528109.0532 (3.6 ppm)109.0529 (0.9 ppm)8%
Table 2: Architectural Performance Trade-offs
ParameterQ-Orbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo / 6500 Series)Practical Impact on Target Analysis
Max Resolution 140,000 - 280,000 FWHM30,000 - 50,000 FWHMOrbitrap easily resolves isobaric matrix interferences from the m/z 276.1388 fragment.
Mass Accuracy < 1-2 ppm (Internal Calibration)2-5 ppm (Requires LockMass)Orbitrap provides higher confidence in assigning elemental compositions to minor fragments.
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF provides better peak integration for ultra-fast UHPLC gradients (< 2 sec peak widths).
Dynamic Range > 5 orders of magnitude3.5 - 4 orders of magnitudeOrbitrap prevents the dominant m/z 167 base peak from suppressing the m/z 109 fragment.

Self-Validating Experimental Protocol

To ensure data integrity and trustworthiness, the following LC-MS/MS methodology incorporates a self-validating system suitability check prior to sample acquisition.

Step 1: System Suitability & Calibration

  • Infuse a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap, or Agilent ESI-L Mix for Q-TOF).

  • Verify that the mass accuracy for the m/z 322.0481 (Ultramark 1621) or equivalent reference ion is strictly < 3.0 ppm. Do not proceed if calibration fails.

Step 2: Sample Preparation

  • Weigh 1.0 mg of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 100 ng/mL using 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Step 3: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

Step 4: MS/MS Acquisition Parameters

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Acquisition Mode: Data-Dependent Acquisition (DDA) Top-5 method.

  • Fragmentation: Stepped Collision Energy (NCE) at 20, 30, and 40 eV to capture both the labile butene loss (favored at low eV) and the robust benzylic cleavage (favored at high eV).

Workflow Prep Sample Prep (100 ng/mL) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI MS1 Precursor Selection (m/z 332.2) ESI->MS1 Frag Fragmentation (Stepped CE) MS1->Frag MS2 High-Res Detection (Orbitrap / TOF) Frag->MS2 Data Data MS2->Data

Figure 2. Self-validating LC-MS/MS analytical workflow for structural elucidation.

Conclusion

For the structural elucidation of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, the Orbitrap platform is objectively superior when the primary goal is de novo characterization and confident formula assignment. Its superior dynamic range prevents the highly stable biphenyl-4-ylmethyl base peak from masking lower-abundance mechanistic fragments, while its sub-ppm mass accuracy guarantees correct elemental assignments. Conversely, the Q-TOF platform remains the instrument of choice if this compound is being monitored in a high-throughput pharmacokinetic screening environment, where the faster scan speeds are necessary to define sharp chromatographic peaks in complex biological matrices.

Sources

Validation

Advanced Scaffold Evaluation: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline vs. Standard Biphenylamines in Drug Discovery

As drug discovery increasingly pivots toward highly selective, functionally biased ligands, the choice of aromatic scaffolds dictates both pharmacodynamic efficacy and pharmacokinetic viability. Historically, standard bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots toward highly selective, functionally biased ligands, the choice of aromatic scaffolds dictates both pharmacodynamic efficacy and pharmacokinetic viability. Historically, standard biphenylamines (e.g., 2-aminobiphenyl or 4-aminobiphenyl derivatives) have served as rigid, lipophilic anchors in medicinal chemistry. However, their planar nature often leads to promiscuous binding, poor kinetic solubility, and severe metabolic liabilities.

This guide provides an objective, data-driven comparison between standard biphenylamines and the extended, sterically modulated scaffold N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline . By analyzing structural causality, in vitro performance, and self-validating experimental workflows, we establish why flexible biphenylmethylamines are superseding rigid arylamines in modern receptor pharmacology.

Structural and Mechanistic Rationale

The Limitation of Rigid Biphenylamines

Standard biphenylamines feature a direct aryl-aryl linkage to the amine group. While this rigidity is sometimes exploited to force selectivity—such as in the development of 1[1]—it fundamentally limits the molecule's ability to adapt to complex binding pockets. Furthermore, unmodified biphenylamines often suffer from high P-glycoprotein (P-gp) mediated efflux, requiring extensive 2 to achieve CNS penetrance[2].

The Advantage of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

This extended scaffold introduces two critical modifications:

  • The Methylene Bridge (-CH2-): The introduction of an sp3-hybridized carbon between the biphenyl system and the aniline nitrogen breaks the planarity of the molecule. This rotational freedom allows the biphenyl moiety to access deep, orthogonal hydrophobic pockets (e.g., the extended binding pockets of GPCRs).

  • The Ortho-Butoxy Substitution (-O-C4H9): Located on the aniline ring, this bulky ether group acts as a steric shield against enzymatic N-oxidation. Additionally, the ether oxygen serves as a hydrogen-bond acceptor, tuning the basicity (pKa) of the adjacent amine and optimizing the Lipophilic Ligand Efficiency (LLE).

Recent pharmacological profiling of 3 demonstrates that flexible biphenylmethylamines can engage Extracellular Loop 2 (ECL2), achieving unprecedented functional bias towards G-protein pathways over β-arrestin recruitment[3].

GPCR_Bias cluster_ligands Ligand Scaffolds cluster_pathways Intracellular Signaling L1 Standard Biphenylamine (Rigid, Planar) R GPCR Target (e.g., D4 / M3) L1->R Orthosteric Binding L2 N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline (Flexible, Shielded) L2->R Orthosteric + ECL2 Binding G G-Protein Pathway (Therapeutic Efficacy) L2->G Biased Agonism R->G Activation A β-Arrestin Pathway (Desensitization) R->A Activation

Fig 1: Conformational flexibility of biphenylmethylamines drives G-protein biased GPCR signaling.

Comparative Performance Data

The structural differences between these scaffolds manifest directly in their physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

ParameterStandard Biphenylamines (e.g., 2-aminobiphenyl)N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
Structural Flexibility Rigid, planar aryl-amine linkageHigh (sp3 hybridized methylene bridge)
Lipophilicity (LogP) ~2.8 - 3.2~4.5 - 5.1 (Driven by butoxy chain)
GPCR Binding Mode Deep orthosteric pocket onlyOrthosteric + Extracellular Loop 2 (ECL2)
Functional Selectivity Balanced (G-protein ≈ β-arrestin)Highly Biased (G-protein >> β-arrestin)
Metabolic Liability High (Toxic quinone-imine formation)Moderate (Benzylic oxidation, CYP3A4 mediated)
Solubility (Kinetic) Poor to ModerateModerate (Ether oxygen acts as H-bond acceptor)

Self-Validating Experimental Protocols

To objectively evaluate these compounds, we employ rigorous, self-validating assay systems. A protocol is only scientifically sound if its internal controls continuously prove the integrity of the biological matrix and the detection method.

Protocol A: High-Throughput BRET Assay for GPCR Functional Bias

Causality: We utilize Bioluminescence Resonance Energy Transfer (BRET) rather than standard cAMP accumulation assays because BRET allows for the real-time monitoring of protein-protein interactions (e.g., Receptor-G-protein vs. Receptor-Arrestin) in live cells without signal amplification artifacts. Self-Validation: Every assay plate must include a full reference agonist to define the Emax (100% activation) and calculate the Z'-factor. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to distinguish between balanced and biased ligands.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with plasmids encoding the target GPCR (e.g., D4) fused to RLuc8 (donor) and β-arrestin fused to Venus (acceptor).

  • Incubation: Seed cells in 96-well white plates. Add the test compound (N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline) at concentrations ranging from 10 pM to 10 μM.

  • Control Validation: In parallel wells, add the reference full agonist (e.g., Dopamine) and vehicle (DMSO 0.1%).

  • Substrate Addition: Add Coelenterazine-h (5 μM) to initiate the luminescence reaction.

  • Detection & Calculation: Read emissions at 480 nm and 535 nm. Calculate the BRET ratio (535/480). Compute the Bias Factor (ΔΔLog(τ/KA)) relative to the reference agonist.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: The introduction of the methylene bridge in N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline creates a benzylic position susceptible to CYP450-mediated oxidation. We must quantify the intrinsic clearance (CL_int) to ensure the scaffold's half-life is suitable for in vivo applications. We quench with cold acetonitrile to instantly precipitate proteins and halt enzymatic activity, preventing artifactual degradation. Self-Validation: The assay is run concurrently with Verapamil and Warfarin. If Verapamil is not rapidly cleared, the microsomes are inactive. If Warfarin is rapidly cleared, the microsomes are overly degraded or the assay is contaminated.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Initiation: Pre-warm to 37°C. Add test compounds (1 μM final concentration) and initiate the reaction by adding NADPH (1 mM final).

  • Kinetic Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract 50 μL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CL_int).

Validation_Workflow cluster_controls Internal Validation Controls S1 1. Incubation Matrix HLM + NADPH + Test Cmpd S2 2. Kinetic Sampling t = 0, 15, 30, 45, 60 min S1->S2 S3 3. Quench & Extract Cold MeCN + Internal Std S2->S3 S4 4. LC-MS/MS Quantification Calculate CL_int S3->S4 C1 Verapamil (High Clearance) C1->S1 C2 Warfarin (Low Clearance) C2->S1

Fig 2: Self-validating microsomal stability workflow ensuring metabolic assay integrity.

Conclusion

While standard biphenylamines offer a rigid framework useful for specific orthosteric targeting, their planar geometry often results in poor kinetic solubility, metabolic toxicity, and balanced (promiscuous) signaling. Conversely, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline leverages a flexible methylene bridge and a sterically shielding ortho-butoxy group. This architectural evolution not only improves the lipophilic ligand efficiency but also enables the molecule to adopt complex conformations required for highly sought-after G-protein biased signaling.

Sources

Comparative

A Comparative Guide to the Validation of HPLC Analytical Methods for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Quantification

This guide provides an in-depth technical comparison and detailed experimental protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-([1,1'-Biphenyl]-4-ylmethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and detailed experimental protocols for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline. The methodologies and acceptance criteria presented are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory compliance.

Introduction: The Imperative of Method Validation

In pharmaceutical development and quality control, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. For the quantification of an active pharmaceutical ingredient (API) such as N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, a validated HPLC method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible. This guide will walk through the essential validation parameters, offering both the "how" and the "why" behind each experimental choice.

The Analyte: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a complex aromatic amine. Its structure, featuring a biphenyl moiety and a substituted aniline, suggests strong chromophoric properties, making it an ideal candidate for UV detection in HPLC. The butoxy group enhances its hydrophobicity, indicating good retention on a reversed-phase column. Based on these characteristics, a reversed-phase HPLC method with UV detection is the logical choice for its quantification.

Proposed HPLC Method for Validation

Before validation can commence, a suitable HPLC method must be developed. The following method is proposed as a starting point for the analysis of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and will be the subject of the subsequent validation protocols.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 265 nm (Estimated λmax; to be confirmed during method development)
Standard Solution 100 µg/mL of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in mobile phase
Sample Preparation Dissolve the sample in the mobile phase to a target concentration of 100 µg/mL.

Rationale for Method Parameters:

  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the hydrophobic analyte.

  • Acetonitrile:Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds. The high organic content (70% acetonitrile) is chosen to ensure a reasonable retention time for the hydrophobic analyte.

  • UV Detection at 265 nm: The biphenyl and aniline chromophores are expected to have a strong UV absorbance in the 250-280 nm range. A wavelength of 265 nm is a scientifically sound starting point, which should be optimized by scanning the UV spectrum of the analyte to find the wavelength of maximum absorbance (λmax) for optimal sensitivity.

The Validation Workflow: A Step-by-Step Approach

The validation of the proposed HPLC method will be conducted by assessing the following key parameters as stipulated by ICH Q2(R2) guidelines.

HPLC Method Validation Workflow Start Method Development SystemSuitability System Suitability Testing Start->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: A typical workflow for HPLC method validation.

Part 1: System Suitability

Causality: Before any samples are analyzed, it is crucial to verify that the chromatographic system is performing adequately. System suitability testing (SST) is an integral part of any analytical procedure and ensures the continued validity of the method.

Experimental Protocol:

  • Prepare a standard solution of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline at the target concentration (e.g., 100 µg/mL).

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is important for accurate peak integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and the ability to produce sharp peaks.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and the detector response.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Indicates the stability of the pump and the mobile phase composition.

Data Presentation:

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2112543211.15678
25.2212587651.15712
35.2012498761.25643
45.2312612341.15734
55.2112554321.25689
65.2212578901.15701
Mean 5.2212562531.135693
Std. Dev. 0.0142510.0534
%RSD 0.2%0.3%--

Part 2: Specificity

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures that the peak corresponding to N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is not subject to interference.

Experimental Protocol:

  • Forced Degradation Study: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

    • Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for 30 minutes.

    • Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method.

  • Assess the resolution between the main peak (analyte) and any degradation peaks.

Acceptance Criteria:

  • The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).

  • The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.

Data Presentation:

Stress ConditionAnalyte Peak Retention Time (min)Degradation Peak(s) Retention Time (min)ResolutionPeak Purity
Acid Hydrolysis5.213.87, 6.544.1, 3.9Pass
Base Hydrolysis5.224.123.5Pass
Oxidation5.202.98, 7.115.8, 4.7Pass
Thermal5.23No significant degradation-Pass
Photolytic5.214.892.8Pass

Part 3: Linearity and Range

Causality: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
50625432
75938765
1001251234
1251564567
1501878901

Linear Regression Analysis:

  • Slope: 12500

  • Y-intercept: 1234

  • Correlation Coefficient (r²): 0.9998

Part 4: Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD of the recovery at each level should be ≤ 2.0%.

Data Presentation:

Spiked Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
808079.599.4
808080.2100.3
808079.899.8
Mean 99.8
%RSD 0.5%
100100100.5100.5
10010099.899.8
100100101.1101.1
Mean 100.5
%RSD 0.7%
120120119.299.3
120120120.8100.7
120120119.999.9
Mean 100.0
%RSD 0.7%

Part 5: Precision

Causality: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Precision Precision Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Short time Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Different days, analysts, equipment

Validation

FTIR Absorption Bands Comparison Guide: Structural Validation of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Executive Summary For researchers and drug development professionals, verifying the structural integrity of complex synthetic intermediates is a critical quality control step. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyanili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, verifying the structural integrity of complex synthetic intermediates is a critical quality control step. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is a highly functionalized secondary amine featuring a biphenyl core, a methylene bridge, and an ortho-butoxy-substituted aniline ring.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption bands of this target compound against two structurally related analogs. By deconstructing the molecule into its IR-active oscillators, we establish a self-validating framework for spectral interpretation and experimental execution.

Structural Deconstruction & Mechanistic Causality

To accurately interpret the FTIR spectrum of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, we must understand the causality behind the vibrational modes of its specific functional groups:

  • Secondary Amine (-NH-): Unlike primary amines which exhibit a doublet (symmetric and asymmetric stretches), secondary amines display a single, weak-to-medium absorption band in the 3300–3415 cm⁻¹ region[1][2]. The exact position is highly sensitive to hydrogen bonding in the solid state and the steric hindrance provided by the bulky biphenyl and butoxy groups.

  • Aryl-Alkyl Ether (Ar-O-R): The ortho-butoxy group contains an ether linkage where the oxygen is bonded to an sp² hybridized aromatic carbon and an sp³ hybridized alkyl carbon. The resonance of the oxygen's lone electron pairs with the aromatic ring increases the double-bond character of the Ar-O bond. This higher force constant shifts the asymmetric C-O-C stretching vibration to a significantly higher wavenumber (~1240–1260 cm⁻¹) compared to standard dialkyl ethers (~1100 cm⁻¹)[3][4].

  • Biphenyl System: The extended π -conjugation across the two aromatic rings of the biphenyl moiety alters the standard aromatic C=C stretching frequencies. This extended conjugation typically results in strong, sometimes split, absorption bands near 1600 cm⁻¹, 1585 cm⁻¹, and 1500 cm⁻¹[5]. Furthermore, the para-substitution on the bridging phenyl ring yields a characteristic out-of-plane C-H bending mode near 820 cm⁻¹.

Comparative FTIR Analysis

To objectively validate the target compound, we compare its expected FTIR performance against two structural alternatives:

  • Analog A (N-Benzyl-2-butoxyaniline): Lacks the extended biphenyl conjugation.

  • Analog B (N-([1,1'-Biphenyl]-4-ylmethyl)aniline): Lacks the ortho-butoxy ether linkage.

Table 1: Quantitative FTIR Band Comparison
Vibrational ModeTarget: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyanilineAnalog A: N-Benzyl-2-butoxyanilineAnalog B: N-([1,1'-Biphenyl]-4-ylmethyl)anilineMechanistic Causality / Diagnostic Value
N-H Stretch (Secondary Amine)~3380 cm⁻¹ (Single band)~3385 cm⁻¹ (Single band)~3410 cm⁻¹ (Single band)Confirms secondary amine. The ortho-butoxy group slightly shifts the band via steric/electronic effects compared to Analog B.
C-H Stretch (Aliphatic)2960, 2930, 2870 cm⁻¹2960, 2930, 2870 cm⁻¹2920, 2850 cm⁻¹ (Weak)Target and Analog A show strong signals from the butoxy chain; Analog B only shows the isolated methylene bridge.
C=C Stretch (Aromatic Ring)1600, 1585, 1500 cm⁻¹1600, 1500 cm⁻¹1600, 1585, 1500 cm⁻¹Extended biphenyl conjugation in the Target and Analog B introduces distinct splitting/intensity near 1585 cm⁻¹.
C-O-C Asym. Stretch (Aryl-Alkyl Ether)~1250 cm⁻¹~1250 cm⁻¹Absent A critical diagnostic band. Its presence confirms the butoxy substitution on the aniline ring[3][5].
C-H Out-of-Plane Bend (Aromatic)820, 750, 690 cm⁻¹750, 690 cm⁻¹820, 750, 690 cm⁻¹The 820 cm⁻¹ band is diagnostic for the para-substituted ring of the biphenyl core.

Experimental Protocols: Self-Validating ATR-FTIR Workflow

Modern structural validation relies on Attenuated Total Reflectance (ATR) FTIR rather than traditional transmission (KBr pellet) methods. ATR requires minimal sample preparation, is non-destructive, and eliminates moisture contamination from hygroscopic KBr salts[6].

To ensure a self-validating system , the following protocol embeds internal checks at each step:

Step 1: Background Acquisition (System Validation)

  • Action: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol or dichloromethane) and allow it to dry. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans)[7].

  • Causality: This step subtracts atmospheric H₂O and CO₂ absorptions. If the baseline is not flat or shows residual organic contamination, the system fails the validation check and must be recleaned.

Step 2: Sample Loading & Contact Optimization

  • Action: Place 2–5 mg of the solid N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: ATR relies on an evanescent wave that penetrates only 1–2 µm into the sample[6]. Without sufficient pressure, the solid particles will not make intimate contact with the crystal, resulting in a low signal-to-noise ratio and distorted peak intensities.

Step 3: Spectral Acquisition & Verification

  • Action: Scan the sample using the exact parameters as the background.

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (deeper penetration at lower wavenumbers), raw ATR spectra show artificially enhanced peaks in the fingerprint region. ATR correction normalizes these intensities to match standard transmission spectra, allowing for accurate comparison against literature libraries.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating ATR-FTIR protocol.

ATR_FTIR_Protocol N1 1. Background Scan (Clean Diamond ATR) N2 2. Sample Loading (Solid on Crystal) N1->N2 Validate Baseline N3 3. Pressure Application (Ensure Optical Contact) N2->N3 Apply Anvil N4 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N3->N4 Evanescent Wave Penetration N5 5. Data Processing (ATR Correction & Baseline) N4->N5 Signal to Noise Verification

Step-by-step ATR-FTIR experimental workflow ensuring self-validating spectral acquisition.

References

  • Influence of Ethylene-Glycidyl Methacrylate (EGMA) on TGA-FTIR Analysis Journal of Advanced Research in Materials Science (akademiabaru.com) 3

  • FTIR spectra of TPAOMe, TPAOH, and TPABZ ResearchGate 5

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds Impactfactor.org 1

  • FTIR spectra of monomers (melamine, terephthalaldehyde...) ResearchGate 2

  • Sample Preparation – FT-IR/ATR Polymer Chemistry Characterization Lab (ufl.edu) 7

  • Characterisation and Thermal Analysis of Lignin Extracted From Empty Fruit Bunches AIP Publishing 4

  • Common Sampling Techniques of FTIR Spectroscopy Edinburgh Instruments (edinst.com) 6

Sources

Comparative

X-Ray Crystallography Validation of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals, validating the purity of complex synthetic intermediates is a non-negotiable prerequisite for downstream pharmacology and formulation. N-([1,1'-Biphen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, validating the purity of complex synthetic intermediates is a non-negotiable prerequisite for downstream pharmacology and formulation. N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline presents a unique analytical challenge: it combines a rigid, bulky biphenyl core with a highly flexible aliphatic butoxy chain and a secondary amine. This specific molecular architecture makes the compound highly susceptible to conformational polymorphism and solvent trapping during crystallization.

While High-Performance Liquid Chromatography (HPLC) remains the dominant technique for assessing chemical purity[1], it completely destroys the solid-state context of the sample. To guarantee both chemical integrity and solid-state phase purity, an orthogonal approach is required. This guide objectively compares X-ray crystallography (SCXRD/PXRD) against solution-state alternatives and provides a self-validating experimental framework for the rigorous purity certification of this biphenyl derivative.

Mechanistic Context: The Dual-Purity Paradigm

In small molecule drug discovery, "purity" is a bipartite concept encompassing chemical purity (the absence of synthetic byproducts or degradants) and phase purity (the homogeneity of the solid-state crystal lattice).

Small molecule crystallography is essential for determining the precise 3D atomic arrangement and absolute configuration of organic compounds[2]. For N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, the rotational freedom around the methylene bridge and the flexibility of the ortho-butoxy group can lead to multiple energetically equivalent packing arrangements (polymorphs).

However, Single-Crystal X-ray Diffraction (SCXRD) inherently suffers from a sampling bias; the single, microscopic crystal selected for analysis does not necessarily represent the bulk synthesized batch[3]. Therefore, a self-validating system must be employed: SCXRD is used to solve the definitive 3D structure, Powder X-ray Diffraction (PXRD) is used to prove that the bulk powder matches the single crystal, and RP-HPLC is used to ensure no amorphous chemical impurities are hiding within the bulk matrix.

Comparative Analytics: Solid-State vs. Solution-State

To objectively select the right validation tools, we must compare the capabilities and limitations of the primary analytical techniques.

Table 1: Quantitative Comparison of Purity Validation Methods
Analytical ParameterSCXRD / PXRD (Solid-State)RP-HPLC-PDA (Solution-State)qNMR (Solution-State)
Primary Output 3D Atomic coordinates, Phase purityChemical purity (%), Impurity profilingAbsolute mass fraction purity
Polymorph Detection Definitive (Gold Standard)Incapable (Destroys solid state)Incapable (Destroys solid state)
Sensitivity (LOD) ~1.0% - 5.0% (PXRD for secondary phases)< 0.05% (Highly sensitive to trace organics)~1.0%
Sample Requirement Non-destructive (Recoverable)DestructiveNon-destructive
Structural Elucidation Absolute configuration, Solvate detectionRequires hyphenation (LC-MS) for mass onlyConnectivity, Functional groups

Orthogonal Validation Workflow

The following diagram illustrates the logical relationship between the necessary analytical pathways to achieve total purity certification.

PurityValidation Start Synthesized Compound N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline Split Analysis Pathway Start->Split XRD Solid-State Validation (SCXRD & PXRD) Split->XRD HPLC Solution-State Validation (RP-HPLC-UV/MS) Split->HPLC XRD_Details Determines: 3D Conformation, Polymorphic Purity, Solvates XRD->XRD_Details HPLC_Details Determines: Chemical Purity, Related Substances, Degradants HPLC->HPLC_Details Integration Orthogonal Purity Certification (Chemical + Phase Purity) XRD_Details->Integration HPLC_Details->Integration

Orthogonal purity validation workflow combining solid-state and solution-state analytics.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as a closed-loop, self-validating system. The physical properties derived from Protocol 1 are cross-verified by the chemical data in Protocol 2.

Protocol 1: Solid-State Phase Purity via SCXRD and PXRD

The crystallization process inherently acts as a purification step, but finding a defect-free crystal is often the rate-limiting step in crystallographic validation[4].

  • Single Crystal Growth (Vapor Diffusion):

    • Step: Dissolve 10 mg of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in a minimal volume of hot ethyl acetate. Place the unsealed vial inside a larger sealed chamber containing hexane (anti-solvent).

    • Causality: Vapor diffusion allows for an ultra-slow, controlled approach to supersaturation. This minimizes the rapid precipitation that traps solvent molecules or creates crystal twinning, yielding the high-quality single crystals required for accurate diffraction.

  • SCXRD Data Collection:

    • Step: Mount a suitable crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a Cu-Kα source. Cool the sample to 100 K using a nitrogen cryostream.

    • Causality: Cryo-cooling is critical to minimize the thermal motion of the highly flexible butoxy chain[5]. Reducing thermal vibration sharpens the electron density map, lowering the anisotropic displacement parameters and improving the final R-factor.

  • Bulk Validation via PXRD (The Self-Validation Step):

    • Step: Grind 50 mg of the bulk synthesized powder and analyze via a powder X-ray diffractometer (2θ range: 3° to 40°). Overlay the experimental diffractogram with the simulated pattern generated from the SCXRD atomic coordinates.

    • Causality: Because a single crystal does not determine the bulk structure, a fully indexed powder diffraction pattern that flawlessly matches the single-crystal simulation is mandatory evidence of bulk phase homogeneity and polymorphic purity[3].

Protocol 2: Chemical Purity via RP-HPLC-PDA

Because X-ray diffraction is generally blind to trace chemical impurities (< 1-2%), RP-HPLC is utilized to validate the absence of unreacted biphenyl precursors or degradation products.

  • Sample Preparation:

    • Step: Dissolve the compound at 1.0 mg/mL in HPLC-grade Acetonitrile.

    • Causality: Acetonitrile ensures complete dissolution of the highly lipophilic biphenyl moiety, preventing sample precipitation upon injection into the aqueous mobile phase.

  • Chromatographic Separation:

    • Step: Inject 10 µL onto a C18 reversed-phase column (150 x 4.6 mm, 3 µm). Utilize a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: The gradient approach prevents late-eluting hydrophobic impurities from broadening into undetectable baseline noise. Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to suppress the ionization of the secondary amine, preventing peak tailing and sharpening the analyte signal[1].

  • Detection & Peak Purity Analysis:

    • Step: Monitor the eluent at 254 nm using a Photodiode Array (PDA) detector. Calculate the peak area percentage and assess the peak purity angle.

    • Causality: The extended conjugated system of the biphenyl group provides strong UV absorbance at 254 nm, ensuring high sensitivity. The PDA detector validates that the main peak is spectrally homogeneous (no hidden co-eluting impurities).

Data Interpretation & Acceptance Criteria

To finalize the validation, the experimental data must meet stringent acceptance thresholds. Table 2 summarizes the critical metrics that certify the compound is suitable for advanced studies.

Table 2: Acceptance Criteria for Orthogonal Validation
MetricTechniqueAcceptance ThresholdMechanistic Rationale
R-factor (R1) SCXRD< 5.0%Indicates excellent agreement between the proposed 3D crystallographic model and the raw experimental diffraction data.
Bulk Homogeneity PXRDNo unindexed peaksConfirms the absence of secondary polymorphic phases or unreacted starting materials in the bulk powder matrix.
Peak Purity Angle HPLC-PDA< Purity ThresholdEnsures the chromatographic peak consists of only one chemical entity, ruling out co-eluting degradants.
Chemical Purity HPLC-UV≥ 99.0% AreaValidates that trace synthetic byproducts have been successfully removed during the crystallization process.

Sources

Validation

Preclinical Toxicity and Safety Profile Comparison: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline Analogs

Executive Summary & Structural Causality In early-stage drug discovery, the identification and management of structural toxicophores are critical to preventing late-stage clinical attrition. The compound N-([1,1'-Bipheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In early-stage drug discovery, the identification and management of structural toxicophores are critical to preventing late-stage clinical attrition. The compound N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline represents a challenging synthetic scaffold that merges two highly problematic motifs: a secondary aniline and a lipophilic biphenyl system.

As a Senior Application Scientist evaluating this class of compounds, it is imperative to understand the causality behind their toxicity:

  • The Aniline Liability: Secondary anilines are notorious for undergoing cytochrome P450 (CYP)-mediated N-hydroxylation. This process generates highly electrophilic nitroso intermediates that covalently bind to hepatic proteins, triggering immune-mediated, idiosyncratic Drug-Induced Liver Injury (DILI)[1][2].

  • The Biphenyl Liability: The rigid, highly lipophilic biphenyl-4-ylmethyl moiety drastically increases the molecule's LogP. This lipophilicity drives non-specific off-target binding, particularly to the hERG potassium channel. The biphenyl rings readily engage in π−π stacking with aromatic residues (Tyr652, Phe656) within the hERG channel's hydrophobic inner cavity, leading to severe risks of QT prolongation and cardiotoxicity.

To objectively evaluate this compound, we must benchmark its safety profile against truncated alternatives that isolate these structural variables.

Mechanistic Pathway of Aniline Bioactivation

The primary driver of hepatotoxicity in aniline derivatives is their metabolic bioactivation. Because the reactive nitroso species is short-lived, we utilize Glutathione (GSH) trapping as an in vitro surrogate to detect and quantify this liability.

Bioactivation Parent N-([1,1'-Biphenyl]-4-ylmethyl) -2-butoxyaniline CYP CYP450 Oxidation (Hepatic S9) Parent->CYP NHydroxy N-Hydroxylaniline Intermediate CYP->NHydroxy Nitroso Reactive Nitroso Species NHydroxy->Nitroso Dehydration Toxicity Covalent Binding (Hepatotoxicity) Nitroso->Toxicity Cellular Targets GSH GSH Trapping (Nucleophile) Nitroso->GSH In Vitro Assay Adduct Stable GSH Adduct (LC-MS/MS) GSH->Adduct

Fig 1: CYP450-mediated bioactivation of aniline analogs and GSH trapping mechanism.

Comparative Safety Profiles (Quantitative Data)

To isolate the toxicological drivers, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline was compared against two control scaffolds: 2-Butoxyaniline (isolating the aniline liability) and 4-([1,1'-Biphenyl]-4-ylmethyl)morpholine (isolating the biphenyl liability).

Safety MetricN-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline2-Butoxyaniline (Aniline Control)Biphenyl-morpholine (Biphenyl Control)
LogD (pH 7.4) 5.8 (Highly Lipophilic)2.1 (Optimal)3.4 (Moderate)
hERG IC₅₀ (µM) 0.8 (High Cardiotox Risk)>30 (Low Risk)4.5 (Moderate Risk)
CYP3A4 IC₅₀ (µM) 1.2 (Strong Inhibitor)>20 (Weak/None)8.5 (Moderate)
Ames Test (OECD 471) Positive (+S9 Fraction)Positive (+S9 Fraction)Negative
GSH Adducts (pmol/mg) 450 (High Bioactivation)520 (High Bioactivation)<10 (Not Detected)

Data Interpretation: The data clearly demonstrates that the genotoxic and hepatotoxic liabilities (Ames positivity, GSH adduct formation) are entirely driven by the 2-butoxyaniline moiety[3]. Conversely, the severe hERG liability and CYP3A4 inhibition are driven by the lipophilic biphenyl core. The parent molecule suffers from synergistic toxicity, making it unsuitable for advancement without significant structural modification.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, ensuring that false positives/negatives are instantly identified.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

This protocol quantifies the formation of electrophilic nitroso intermediates responsible for DILI[2].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM reduced Glutathione (GSH).

  • Test Article Addition: Spike the test compound into the mixture to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Self-Validation Control (Critical): Run a parallel sample without NADPH. If GSH adducts appear in the -NADPH control, the compound is inherently reactive (non-metabolism dependent) or the assay is contaminated.

  • Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH moiety cleavage).

Protocol 2: Miniaturized Ames Test (OECD 471 Compliant)

This protocol assesses point mutations and frameshifts to satisfy ICH S2(R1) genotoxicity guidelines[4][5].

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base substitutions) overnight in nutrient broth.

  • Exposure: In a 24-well format, mix 100 µL of bacterial suspension, 500 µL of test compound (ranging from 0.1 to 100 µM), and 500 µL of either phosphate buffer (for -S9) or rat liver S9 mix (for +S9 metabolic activation).

  • Incubation: Plate the mixtures onto minimal agar plates containing trace amounts of histidine. Incubate at 37°C for 48–72 hours.

  • Self-Validation Control (Critical): The assay run is only valid if the positive control (2-Aminoanthracene for +S9) induces a 3-fold increase in revertant colonies compared to the vehicle control. This proves the S9 fraction is metabolically active.

  • Scoring: Count the number of histidine-independent revertant colonies. A dose-dependent increase 2-fold over the vehicle control indicates a positive genotoxic liability[3][5].

Preclinical Safety Screening Workflow

To systematically triage biphenyl-aniline analogs, we employ a tiered screening cascade designed to fail toxic compounds early.

Workflow Start Compound Library: Biphenyl-Aniline Analogs Tier1 Tier 1: In Silico & Physicochemical (LogP, pKa, Structural Alerts) Start->Tier1 Tier2 Tier 2: In Vitro Safety (hERG Patch-Clamp, CYP Inhibition) Tier1->Tier2 Tier3 Tier 3: Genotoxicity & Hepatotoxicity (OECD 471 Ames, GSH Trapping) Tier2->Tier3 Decision Go/No-Go Decision Tier3->Decision Lead Lead Optimization Decision->Lead Favorable Profile Reject Structural Refinement (Eliminate Toxicophore) Decision->Reject Toxicity Detected

Fig 2: Tiered preclinical safety screening workflow for biphenyl-aniline scaffolds.

References

  • EASL Clinical Practice Guidelines: Drug-induced liver injury. European Association for the Study of the Liver. URL:[Link]

  • Drug-Induced Liver Injury: Premarketing Clinical Evaluation July 2009. U.S. Food and Drug Administration (FDA). URL:[Link]

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation. Federal Register. URL:[Link]

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use. European Medicines Agency (EMA). URL:[Link]

  • Decoding the Science: The Bacterial Reverse Mutation Test (Ames Test) OECD Test Guideline 471. Weshin Inspection Tech Co.. URL:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline, a compound whose structural motifs—a biphenyl group, a substituted aniline, and a butyl ether—necessitate a cautious and informed approach to its end-of-life handling. This document moves beyond a simple checklist, offering a deep dive into the chemical reasoning behind these essential procedures, ensuring a self-validating system of safety and compliance.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Table 1: Inferred Hazard Profile of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

Structural ComponentAssociated HazardsRationale and Authoritative Source
Biphenyl Moiety Environmental Persistence, Aquatic ToxicityBiphenyls are known for their low aqueous solubility and persistence in the environment.[1] Improper disposal can lead to long-term ecological consequences.
Aniline Derivative Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Potential for MethemoglobinemiaAniline and its derivatives are well-documented as being harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3][4]
Butyl Ether Linkage Potential for Peroxide FormationEthers, upon exposure to air and light, can form explosive peroxides over time. While the risk is lower for butyl ethers compared to others like diethyl ether, it remains a critical consideration for stored materials.[5]

Based on this analysis, N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline must be treated as a hazardous waste . Disposal through standard laboratory drains or as general solid waste is strictly prohibited.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline in a laboratory setting. This workflow is designed to ensure the safety of personnel and minimize environmental impact.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Fume Hood PPE->WorkArea Container Select a Compatible, Labeled Hazardous Waste Container WorkArea->Container Transfer Carefully Transfer Waste (Solid & Liquid) Container->Transfer Rinse Triple Rinse Empty Glassware Transfer->Rinse CollectRinsate Collect First Rinsate as Hazardous Waste Rinse->CollectRinsate Seal Securely Seal the Waste Container CollectRinsate->Seal Segregate Store in a Designated, Segregated Area Seal->Segregate Arrange Arrange for Pickup by a Licensed Waste Contractor Segregate->Arrange Document Maintain Disposal Records Arrange->Document

Caption: Disposal workflow for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate PPE. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Waste Segregation and Collection
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline".[1][3]

  • Solid Waste: Collect any solid N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline or contaminated materials (e.g., weighing paper, contaminated gloves) in the designated hazardous waste container.

  • Liquid Waste: Solutions containing N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline should be transferred to the hazardous waste container using a funnel. Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.

  • Empty Glassware: Any glassware that has come into contact with the compound must be decontaminated.

    • Triple rinse the glassware with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste in the same container as the primary waste. [2]

    • Subsequent rinsates can typically be disposed of as non-hazardous waste, pending institutional policies.

Interim Storage
  • Seal the Container: Once waste has been added, securely seal the container to prevent leakage or evaporation.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[3] Secondary containment (e.g., a larger, chemically resistant tub) is highly recommended.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and environmental contamination.

SpillManagement Start Spill Occurs SmallSpill Small Spill? Start->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Absorb Absorb with Inert Material SmallSpill->Absorb Yes Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EHS/ Emergency Services Evacuate->Notify Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for spill management.

  • Small Spills (manageable by trained personnel):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2][3]

    • Carefully collect the contaminated absorbent material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency services.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal and Record Keeping

The ultimate disposal of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline must be conducted by a licensed and certified hazardous waste disposal contractor.[4] Your institution's EHS department will typically coordinate the pickup and disposal of chemical waste.

Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and for maintaining a safe laboratory environment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of the environment. By understanding the inherent hazards of the compound and adhering to this comprehensive disposal protocol, researchers can ensure that their scientific pursuits are conducted with the utmost responsibility.

References

  • U.S. Environmental Protection Agency. (2025, May 30). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • Clean Harbors. (n.d.). Polychlorinated Biphenyl (PCB) Disposal Services. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry and toxicology. When handling complex, specialized secondary amines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied physical chemistry and toxicology. When handling complex, specialized secondary amines like N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline , standard laboratory precautions are insufficient.

Because exhaustive in vivo toxicological data for this specific novel compound is limited, we must apply the "Unknown Hazard Doctrine" mandated by the OSHA Laboratory Standard[1]. This doctrine dictates that we evaluate the molecule's structural alerts and design a fail-safe handling protocol based on its most hazardous constituent pharmacophores.

Here is your comprehensive, self-validating operational guide for handling this compound.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To understand the required Personal Protective Equipment (PPE), we must first break down the molecule's structural hazards:

  • The Aniline Core (Systemic Toxicity): The compound contains a 2-butoxyaniline derivative core. Aniline derivatives are notorious for their rapid dermal absorption. Once in the bloodstream, they oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), causing methemoglobinemia —a condition that halts oxygen transport, leading to cyanosis, central nervous system depression, and potentially cardiovascular collapse[2],[3].

  • The Biphenyl Multiplier (Lipophilicity): The addition of the bulky biphenyl-4-ylmethyl group drastically increases the molecule's partition coefficient (LogP). Mechanistically, this high lipophilicity means the compound will partition into and penetrate the lipid-rich stratum corneum of human skin even more aggressively than unsubstituted aniline.

The Causality of Glove Failure: A critical point of failure in many laboratories is the default reliance on standard nitrile gloves. Aromatic amines rapidly permeate nitrile and natural rubber[4],[5]. Using nitrile gloves when handling this compound provides a false sense of security, as the chemical will pass through the microscopic polymer matrix directly onto the skin.

Quantitative PPE & Engineering Controls Matrix

Based on the permeation kinetics of aniline derivatives, all standard operating procedures must strictly adhere to the following material compatibility data[5],[6].

Glove MaterialDegradation ResistancePermeation Breakthrough TimeOperational Suitability
Butyl Rubber (≥14-mil) Excellent> 480 minutesPrimary Choice. Mandatory for all direct handling.
Polyvinyl Alcohol (PVA) Excellent> 480 minutesPrimary Choice. (Note: Degrades in water; use for dry/organic work only).
Neoprene Good~ 60 - 120 minutesAcceptable for short-term tasks or as a secondary splash barrier.
Nitrile Poor< 10 minutesNOT RECOMMENDED. (May only be used as a base inner-glove).
Natural Rubber (Latex) Poor< 10 minutesNOT RECOMMENDED. Offers zero protection against aromatic amines.

Required Core PPE:

  • Primary Barrier: 14-mil Butyl rubber gloves.

  • Secondary Barrier: Inner thin nitrile gloves (strictly for dexterity during doffing and preventing sweat buildup).

  • Eye/Face: ANSI Z87.1 certified chemical splash goggles (safety glasses are insufficient due to vapor hazards).

  • Body: Flame-resistant (FR) lab coat fully buttoned, closed-toe non-porous shoes, and a chemical-resistant neoprene apron if handling solutions >100 mL.

Self-Validating Operational Workflow

Every safety protocol must be a closed-loop system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Engineering Control Setup
  • Action: Conduct all weighing, transfer, and solvation inside a certified Class II Type B2 Biological Safety Cabinet or an externally exhausted Chemical Fume Hood. Set the sash to the maximum safe working height (typically 18 inches).

  • Validation Check: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm) . Secondary physical validation: Tape a 1-inch strip of Kimwipe to the bottom of the sash; it must be gently and consistently pulled inward, confirming negative pressure.

Phase 2: PPE Integrity Verification
  • Action: Inspect and don the 14-mil Butyl rubber gloves over your inner nitrile gloves.

  • Validation Check: Perform the "Roll and Trap" pneumatic test. Trap ambient air inside the butyl glove by rolling the cuff tightly toward the fingers, creating a pressurized balloon. Squeeze the glove firmly; if it holds pressure for 10 seconds without deflating, the barrier is intact and free of micro-punctures.

Phase 3: Mass Transfer & Weighing
  • Action: Use an anti-static weighing boat and a calibrated analytical balance inside the fume hood. Because biphenyl powders can be highly static, use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat and spatula prior to transfer.

  • Validation Check: As you transfer the powder, observe its behavior. The powder should drop smoothly without jumping, clinging to the spatula, or coating the vertical walls of the weigh boat. This confirms static elimination, ensuring toxic micro-aerosols are not generated during weighing.

Phase 4: Decontamination
  • Action: After handling, wipe down the balance, spatulas, and hood surface with a solvent appropriate for lipophilic amines (e.g., a 10% ethanol/water solution or a dilute acidic wipe, followed by a water rinse).

  • Validation Check: Swipe the cleaned area with a dry, white Kimwipe. A visual inspection must show absolutely no residual powder, discoloration, or oily residue.

Workflow & Logic Visualization

The following diagram maps the logical progression from hazard identification to waste disposal, highlighting the critical decision gates in the handling process.

Workflow A 1. Structural Risk Assessment (Aniline + Biphenyl Alerts) B 2. Engineering Controls (Fume Hood Validation >100 fpm) A->B C 3. PPE Selection (Butyl Rubber Gloves - NO NITRILE) B->C D 4. Safe Handling & Weighing (Anti-static, closed-system transfer) C->D E Exposure / Spill Event? D->E F Emergency Decontamination (Remove PPE, Wash >15 mins) E->F Yes G Hazardous Waste Segregation (EPA Toxic Organics) E->G No F->G

Caption: Operational workflow for N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline handling and contingency.

Spill Response & Disposal Plan

Spill Response: If a spill occurs outside the fume hood, evacuate the immediate area. Do not attempt to clean an aniline derivative spill with standard paper towels and water[4].

  • Don fresh Butyl gloves and a half-mask respirator with organic vapor (OV) cartridges.

  • Cover the spill with a specialized inert absorbent (e.g., vermiculite, dry sand, or a commercial spill kit designed for toxic organics)[7].

  • Sweep the absorbed material using non-sparking tools into a highly durable, sealable secondary containment vessel.

Waste Disposal: N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline must be strictly segregated.

  • Place all contaminated consumables (weigh boats, Kimwipes, inner nitrile gloves) into a designated "Toxic Organic Solid Waste" container.

  • Never mix aniline derivative waste with strong oxidizers or concentrated acids, as this can trigger highly exothermic reactions.

  • Label the waste explicitly with the full chemical name and the hazard warnings: "Toxic, Dermal Absorption Hazard, Environmental Hazard."

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC) / Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Aniline. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2011). Skin Notation (SK) Profile: Aniline. Publication No. 2011-138. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Guidelines & Glove Selection. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.